Methyl isocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
isocyanomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075040 | |
| Record name | Methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-75-9 | |
| Record name | Methyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylisonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanomethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04337 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of Methyl Isocyanide from N-Methylformamide
Audience: Researchers, Scientists, and Drug Development Professionals Subject: A detailed overview of the synthetic routes for producing methyl isocyanide through the dehydration of N-methylformamide, focusing on prevalent and efficient laboratory-scale methods.
Introduction
This compound (CH₃N≡C), also known as isocyanomethane, is a crucial C1 building block in organic synthesis. Its unique electronic structure makes it a valuable reagent in various transformations, most notably in multicomponent reactions such as the Passerini and Ugi reactions, which are instrumental in the rapid generation of molecular diversity for drug discovery libraries. The most common and direct laboratory synthesis of this compound involves the dehydration of N-methylformamide.[1][2] This process removes the elements of water from the formamide to generate the isocyano group.
This guide details two primary, reliable methods for this conversion: the use of p-toluenesulfonyl chloride in quinoline and a more contemporary, rapid method utilizing phosphorus oxychloride in triethylamine.
General Reaction Mechanism
The dehydration of N-methylformamide is typically achieved using a strong dehydrating agent in the presence of a tertiary amine base. The general mechanism proceeds as follows:
-
Activation of the Carbonyl Oxygen: The lone pair of electrons on the formamide's oxygen atom attacks the electrophilic dehydrating agent (e.g., the sulfur atom in TsCl or the phosphorus atom in POCl₃). This step converts the hydroxyl group into a better leaving group.
-
Deprotonation: The tertiary amine base removes the proton from the nitrogen atom.
-
Elimination: A subsequent elimination of the activated oxygen group and a second proton from the formyl carbon occurs, leading to the formation of the carbon-nitrogen triple bond of the isocyanide.
Caption: General pathway for N-methylformamide dehydration.
Experimental Protocols & Data
Two distinct and reliable protocols for the synthesis of this compound are presented below.
Method A: Dehydration using p-Toluenesulfonyl Chloride (TsCl) and Quinoline
This classic procedure is well-documented and provides a high purity product, though it requires vacuum distillation and elevated temperatures.[3]
Experimental Protocol:
Caution: this compound is toxic, has a vile odor, and has been implicated in an explosion. This procedure must be conducted in a well-ventilated fume hood behind a safety shield.[3]
-
Apparatus Setup: A 2-liter, four-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a vapor trap connected directly to the flask. The trap is cooled in a liquid nitrogen or dry ice/acetone bath.[3]
-
Reagent Charging: The flask is charged with quinoline (1034 g, 8.0 moles) and p-toluenesulfonyl chloride (572 g, 3.0 moles).[3]
-
Reaction Conditions: The solution is heated to 75°C using an oil bath, and the system is evacuated to a pressure of 15 mm Hg.[3]
-
Substrate Addition: While stirring vigorously, N-methylformamide (118 g, 2.0 moles) is added dropwise from the funnel over 45-60 minutes. The rate of addition is controlled to maintain a steady distillation of the product into the cold trap.[3]
-
Product Collection & Purification: The collected condensate in the trap is warmed to room temperature. The material is then purified by distillation at atmospheric pressure through a 15-cm Vigreux column. This compound is collected as a colorless liquid at 59-60°C.[3]
Quantitative Data Summary (Method A)
| Parameter | Value | Reference |
|---|---|---|
| N-Methylformamide | 118 g (2.0 mol) | [3] |
| p-Toluenesulfonyl Chloride | 572 g (3.0 mol) | [3] |
| Quinoline (Base/Solvent) | 1034 g (8.0 mol) | [3] |
| Temperature | 75°C | [3] |
| Pressure | 15 mm Hg | [3] |
| Reaction Time | 45-60 minutes (addition) | [3] |
| Yield | 57-61 g (69-74%) | [3] |
| Purity | >99% (by GLC) |[3] |
Caption: Experimental workflow for the TsCl/Quinoline method.
Method B: Dehydration using Phosphorus Oxychloride (POCl₃) and Triethylamine (TEA)
This modern approach offers a significantly faster and more sustainable synthesis at milder conditions, avoiding high temperatures and vacuum.[4][5] It uses triethylamine as both the base and the solvent.[6]
Experimental Protocol:
-
Apparatus Setup: A round-bottomed flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath (0°C).
-
Reagent Charging: N-substituted formamide (e.g., 2 mmol) is dissolved in triethylamine (2 mL).[5]
-
Reaction Conditions: The solution is cooled to 0°C.
-
Reagent Addition: Phosphorus oxychloride (1.0 equivalent, e.g., 2 mmol, 0.2 mL) is added to the stirred solution at 0°C.[5]
-
Reaction & Monitoring: The reaction mixture is stirred for approximately 5 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Purification: Upon completion, the reaction mixture is poured directly onto a packed silica gel column and eluted with 100% diethyl ether to afford the pure isocyanide product.[5]
Quantitative Data Summary (Method B)
| Parameter | Value | Reference |
|---|---|---|
| N-Formamide Substrate | 1.0 equivalent | [5] |
| Phosphorus Oxychloride | 1.0 equivalent | [5] |
| Triethylamine (Base/Solvent) | ~10 volumes | [5] |
| Temperature | 0°C | [4][5] |
| Pressure | Atmospheric | [4][5] |
| Reaction Time | < 5 minutes | [4][5] |
| Yield | High to Excellent (e.g., 98%) | [5] |
| Purity | High |[7] |
Caption: Experimental workflow for the POCl₃/Triethylamine method.
Safety and Handling
-
This compound: Low molecular weight isocyanides are notoriously foul-smelling and toxic. All manipulations should be performed in an efficient chemical fume hood.[3] Due to its volatility (b.p. 59-60°C) and potential for explosive decomposition upon heating, adequate safety shielding is mandatory for all heating and distillation operations.[3]
-
Reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care.[1]
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator.
-
Pyridine/Quinoline/Triethylamine: Volatile, flammable, and toxic tertiary amines with strong odors. Quinoline should be freshly distilled from zinc dust to avoid the formation of methyl isocyanate as a contaminant.[3]
-
Conclusion
The dehydration of N-methylformamide remains the most practical and efficient method for the laboratory synthesis of this compound. While the classic TsCl/quinoline method is robust and high-yielding, modern protocols using POCl₃/triethylamine offer significant advantages in terms of reaction speed, safety (milder conditions), and sustainability.[5][7] The choice of method may depend on available equipment, scale, and desired purity. For rapid synthesis and access to functionalized isocyanides, the POCl₃ method is superior.[5] For larger-scale preparations where the product can be easily isolated by distillation, the TsCl procedure remains a viable option.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isocyanide (CH₃NC), also known as isocyanomethane, is a versatile and highly reactive organic compound with a unique electronic structure. As an isomer of the more stable acetonitrile, this compound serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in organometallic chemistry. Its distinct reactivity, characterized by the electrophilic and nucleophilic nature of the isocyano carbon, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectroscopic data, thermochemical information, and key chemical reactions. Experimental protocols for its synthesis and characteristic reactions are provided, alongside essential safety and handling information.
Physical and Structural Properties
This compound is a colorless, volatile liquid with a characteristically vile and penetrating odor. It is isomeric and isoelectronic with acetonitrile (CH₃CN) but possesses significantly different physical and chemical properties. The molecule adopts a linear geometry around the C-N≡C functional group. The C-N bond distance in this compound is approximately 1.158 Å.[1]
The electronic structure of the isocyanide functional group is best described by a resonance hybrid of two primary structures, which accounts for its unique reactivity. The carbon atom exhibits both nucleophilic and electrophilic character.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃N | [2] |
| Molar Mass | 41.053 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Penetrating and vile | [1] |
| Density | 0.69 g/mL | [1] |
| Melting Point | -45 °C (-49 °F; 228 K) | [1] |
| Boiling Point | 59 to 60 °C (138 to 140 °F; 332 to 333 K) | [1] |
| Solubility in Water | Miscible | [1] |
| C-N Bond Distance | 1.158 Å | [1] |
| Dipole Moment | 3.83 ± 0.06 D | [3] |
Spectroscopic Data
The spectroscopic signature of this compound is distinct from its nitrile isomer, providing a key method for its identification and characterization.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the N≡C stretching vibration, which appears in a different region compared to the C≡N stretch of nitriles.
Table 2: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3014 | Medium | Asymmetric C-H stretch |
| ~2966 | Medium | Symmetric C-H stretch |
| ~2166 | Strong | N≡C stretch |
| ~1455 | Medium | Asymmetric C-H bend |
| ~1418 | Medium | Symmetric C-H bend |
| ~945 | Strong | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are relatively simple, reflecting its molecular structure.
Table 3: ¹H and ¹³C NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | CDCl₃ | 3.12 | s | - |
| ¹³C | CDCl₃ | 26.84 (CH₃) | q | - |
| 156.68 (N≡C) | t | - |
Reference for NMR data:[3]
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak. The fragmentation pattern is characteristic of the isocyanide functionality.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 41 | [CH₃NC]⁺ (Molecular Ion) |
| 40 | [C₂H₂N]⁺ |
| 27 | [HCN]⁺ |
| 26 | [CN]⁺ |
| 15 | [CH₃]⁺ |
Thermochemical Data
This compound is a highly endothermic compound, which contributes to its tendency to undergo explosive isomerization to the more stable acetonitrile.
Table 5: Thermochemical Properties of this compound
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (gas) | +150.2 | kJ/mol | [1] |
| Enthalpy of Isomerization to Acetonitrile | -99.16 ± 0.59 | kJ/mol | [4] |
| Activation Energy of Isomerization | ~160 | kJ/mol | [5] |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the reactivity of the isocyano group. It participates in a variety of reactions, making it a versatile reagent in organic synthesis.
Isomerization to Acetonitrile
One of the most significant chemical properties of this compound is its exothermic and potentially explosive isomerization to the thermodynamically more stable acetonitrile.[1] This unimolecular reaction has been extensively studied to understand reaction dynamics.[5]
Addition Reactions
The isocyanide carbon can react with both electrophiles and nucleophiles, leading to a variety of addition products. For instance, it reacts with water to form N-methylformamide.
Cycloaddition Reactions
This compound is a valuable one-carbon component in cycloaddition reactions, particularly [3+2] and [4+1] cycloadditions, for the synthesis of five-membered heterocyclic rings. These reactions are often mediated by transition metal catalysts.
Experimental Protocols
Synthesis of this compound by Dehydration of N-Methylformamide
This procedure is adapted from the method described in Organic Syntheses.
Caution: this compound is toxic and has an extremely unpleasant odor. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reaction and subsequent distillation should be conducted behind a safety shield.
Materials:
-
N-methylformamide (2.0 moles, 118 g)
-
Quinoline (8.0 moles, 1034 g), freshly distilled from zinc dust
-
p-Toluenesulfonyl chloride (3.0 moles, 572 g)
-
2-L four-necked flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel (250 mL)
-
Thermometer
-
Receiver trap cooled with a dry ice/acetone bath or liquid nitrogen
-
Oil bath
-
Vacuum pump
-
Vigreux column (15 cm)
Procedure:
-
To the 2-L four-necked flask, add quinoline and p-toluenesulfonyl chloride.
-
Assemble the apparatus with the stirrer, dropping funnel, thermometer, and receiver trap.
-
Heat the mixture to 75 °C using an oil bath.
-
Evacuate the system to a pressure of approximately 15 mm Hg.
-
While vigorously stirring the solution and maintaining the temperature at 75 °C, add N-methylformamide dropwise from the dropping funnel at a rate that maintains a smooth distillation of the product into the cooled receiver trap. The addition should take 45-60 minutes.
-
Once the addition is complete, the crude this compound collected in the receiver trap is purified by distillation at atmospheric pressure through a 15-cm Vigreux column.
-
Collect the fraction boiling at 59-60 °C. The expected yield is 69-74%.
Thermal Isomerization of this compound to Acetonitrile (Illustrative Protocol)
This protocol is based on studies of the thermal isomerization of this compound.
Caution: This reaction can be explosive, especially on a larger scale or if heating is not carefully controlled. It should be performed by trained personnel behind a safety shield.
Materials:
-
This compound
-
Suitable solvent (e.g., a high-boiling inert solvent)
-
Reaction vessel equipped with a reflux condenser and thermometer
-
Heating mantle or oil bath
-
Analytical instrumentation for monitoring the reaction (e.g., GC-MS or NMR)
Procedure:
-
In a reaction vessel, dissolve a known amount of this compound in a suitable high-boiling, inert solvent. The concentration should be kept low to manage the exothermicity of the reaction.
-
Heat the solution to a controlled temperature (e.g., 150-200 °C). The rate of isomerization is highly temperature-dependent.
-
Monitor the progress of the reaction over time by taking aliquots from the reaction mixture and analyzing them by GC-MS or NMR to determine the ratio of this compound to acetonitrile.
-
Upon completion, the acetonitrile can be isolated by distillation if desired.
[3+2] Cycloaddition of this compound with an Electron-Deficient Alkene (Representative Protocol)
This is a general procedure illustrating the use of this compound in a cycloaddition reaction.
Materials:
-
This compound
-
An electron-deficient alkene (e.g., a maleimide derivative)
-
A suitable catalyst (e.g., a copper(I) or silver(I) salt)
-
Anhydrous, inert solvent (e.g., dichloromethane or THF)
-
Schlenk flask or similar apparatus for reactions under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the electron-deficient alkene and the catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound to the reaction mixture at room temperature or as dictated by the specific reaction conditions.
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.
-
Toxicity: It is toxic by inhalation, ingestion, and skin absorption.
-
Odor: It has a very strong, unpleasant odor.
-
Flammability: It is a flammable liquid.
-
Explosion Hazard: this compound can isomerize to acetonitrile explosively, especially when heated.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition.
Conclusion
This compound is a compound of significant interest due to its unique electronic structure and versatile reactivity. Its physical and chemical properties, particularly its spectroscopic characteristics and participation in isomerization and cycloaddition reactions, make it a valuable tool in synthetic chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
spectroscopic data of methyl isocyanide (¹H NMR, ¹³C NMR, IR)
This guide provides an in-depth overview of the spectroscopic data for methyl isocyanide (CH₃NC), a molecule of significant interest in various fields of chemical research. The following sections detail its nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic signals.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| CDCl₃ | 3.12 | Singlet | - | CH₃ |
| d₆-benzene | 1.1 | - | - | CH₃ |
| d₄-methanol[1] | - | Doublet of Triplets | ¹J(¹³C-¹H); ²J(¹⁴N-¹H) = 2.7 | ¹³CH₃ |
[1] Data for ¹³C-labeled this compound. The triplet splitting from coupling to ¹⁴N is observed in polar solvents like d₄-methanol and D₂O.[2][3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Assignment |
| CDCl₃ | 26.84 | CH₃ |
| CDCl₃ | 156.68 | N≡C |
| Buffer (bound to P450cam) | 21.4 | ¹³CH₃ |
Table 3: Infrared (IR) Absorption Frequencies for this compound (Gas Phase)
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3014.3 | Strong | CH₃ asymmetric stretch | ν₅ (e) |
| 2965.8 | Medium | CH₃ symmetric stretch | ν₁ (a₁) |
| 2166.0 | Medium | N≡C stretch | ν₂ (a₁) |
| 1466.9 | Strong | CH₃ asymmetric deformation | ν₆ (e) |
| 1429 | - | CH₃ symmetric deformation | ν₃ (a₁) |
| 1129.3 | Strong | CH₃ rock | ν₇ (e) |
| 944.6 | Medium | C-N stretch | ν₄ (a₁) |
| 263 | Weak | C-N-C bend | ν₈ (e) |
Data sourced from the NIST Chemistry WebBook and other cited literature.[1][4][5]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are crucial for reproducibility and accurate interpretation.
2.1 Synthesis of this compound
A common laboratory synthesis involves the dehydration of N-methylformamide.[6]
-
Procedure: N-Methylformamide is added dropwise to a vigorously stirred, suitable dehydrating agent (e.g., phosphorus oxychloride in the presence of a base like pyridine) at a controlled temperature. The volatile this compound is distilled from the reaction mixture as it forms.
-
Purification: The collected distillate is further purified by fractional distillation. A boiling point of 59-60°C indicates pure this compound.[1][6] The purity can be confirmed by ¹H and ¹³C NMR spectroscopy.[6]
For isotopic labeling, ¹³C-methyl isocyanide can be synthesized from ¹³C-methyl iodide and silver cyanide. The mixture is heated in a sealed tube, followed by quenching with an aqueous potassium cyanide solution and purification via vacuum distillation.[2][7]
2.2 NMR Spectroscopy
-
Instrumentation: Spectra can be acquired on standard NMR spectrometers (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).[6] For more detailed studies, higher field instruments (e.g., 600 MHz) equipped with sensitive probes like a cryoprobe may be used.[2]
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, d₆-benzene, d₄-methanol) in a standard NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
HSQC: For labeled samples, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed to correlate proton and carbon signals.[2]
-
-
Referencing: Spectra are referenced to the residual solvent peak or an internal standard. For spectra in D₂O, methanol can be added, and its methyl resonance set to 49.50 ppm for the ¹³C spectrum.[8]
2.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For gas-phase measurements, a gas cell with a defined path length (e.g., 9.9 cm or a half-meter) and KBr or CaF₂ windows is required.[1][6] Detectors like a mercury cadmium telluride (MCT) or a deuterated triglycine sulfate (DTGS) detector are commonly employed.[6][9]
-
Sample Preparation:
-
Gas Phase: A known pressure of this compound vapor is introduced into the gas cell.[6]
-
Liquid Phase: A thin film of neat liquid can be placed between two salt plates (e.g., KBr).
-
-
Data Acquisition:
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the spectrum. A background spectrum (of the empty cell or salt plates) is subtracted, and baseline corrections may be applied.[9]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from sample preparation to final data analysis in the spectroscopic characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Historical Background of Methyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isocyanide (CH₃NC), a colorless liquid with a characteristically pungent odor, holds a significant place in the history of organic chemistry.[1] As an isomer of the more stable acetonitrile (CH₃CN), its unique electronic structure and reactivity have made it a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and in multicomponent reactions. This technical guide delves into the discovery and historical background of this compound, providing a detailed account of its initial synthesis, the key scientists involved, and the evolution of its preparatory methods.
The Initial Discovery: A. Gautier's Synthesis
This compound was first synthesized by the French chemist A. Gautier in 1868.[2] His pioneering work involved the reaction of silver cyanide with methyl iodide.[1][3] This reaction, a modification of the earlier work by Lieke in 1859 who synthesized allyl isocyanide, established the first reliable method for the preparation of this intriguing compound.[4]
Experimental Protocol: Gautier's Synthesis (Reconstructed)
While the original publication by Gautier provides the foundational principles, the following protocol is a reconstruction based on subsequent modifications and descriptions of his method.[2][3]
Objective: To synthesize this compound by the reaction of silver cyanide and methyl iodide.
Reagents:
-
Silver cyanide (AgCN)
-
Methyl iodide (CH₃I)
-
Anhydrous ether (as solvent, presumed)
Apparatus:
-
A sealed reaction vessel or retort
-
Heating apparatus (e.g., water bath)
-
Distillation apparatus
Procedure:
-
A suspension of finely powdered silver cyanide in anhydrous ether is prepared in a sealed reaction vessel.
-
Methyl iodide is added to the suspension.
-
The reaction mixture is gently heated for an extended period. The progress of the reaction can be monitored by the formation of a precipitate of silver iodide.
-
Upon completion of the reaction, the mixture is allowed to cool.
-
The resulting this compound is carefully distilled from the reaction mixture. Due to its low boiling point and vile odor, proper ventilation and handling precautions are essential.
Reaction:
AgCN + CH₃I → CH₃NC + AgI
The Hofmann Isocyanide Synthesis (Carbylamine Reaction)
In 1867, August Wilhelm von Hofmann developed a general method for the synthesis of isocyanides, which became known as the Hofmann isocyanide synthesis or the carbylamine reaction.[4] This reaction involves the treatment of a primary amine with chloroform and a strong base, such as potassium hydroxide.[5][6] The key intermediate in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[5]
Experimental Protocol: Hofmann Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound using the Hofmann reaction.
Objective: To synthesize this compound from methylamine, chloroform, and a strong base.
Reagents:
-
Methylamine (CH₃NH₂)
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (as solvent)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Distillation apparatus
Procedure:
-
A solution of methylamine in ethanol is placed in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
A solution of potassium hydroxide in ethanol is added to the flask.
-
Chloroform is then added dropwise to the stirred mixture.
-
The reaction mixture is gently heated under reflux. The formation of the isocyanide is indicated by its characteristic and unpleasant odor.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by distillation.
Reaction Mechanism:
The reaction proceeds through the formation of dichlorocarbene, which then reacts with the primary amine.
-
Dichlorocarbene formation: CHCl₃ + KOH → :CCl₂ + KCl + H₂O
-
Reaction with methylamine: CH₃NH₂ + :CCl₂ → [CH₃NH₂-CCl₂]
-
Elimination to form isocyanide: [CH₃NH₂-CCl₂] + 2 KOH → CH₃NC + 2 KCl + 2 H₂O
Physicochemical Properties of this compound
The early studies on this compound focused on determining its fundamental physical and chemical properties. These data were crucial for its characterization and for understanding its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₂H₃N | [1] |
| Molar Mass | 41.053 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Penetrating and vile | [1] |
| Boiling Point | 59-60 °C (138-140 °F; 332-333 K) | [1] |
| Melting Point | -45 °C (-49 °F; 228 K) | [1] |
| Density | 0.69 g/mL | [1] |
| Solubility in water | Miscible | [1] |
| C-N distance | 1.158 Å | [1] |
Evolution of Synthetic Methods
While Gautier's and Hofmann's methods were groundbreaking, they had limitations, including the use of toxic reagents and, in the case of the Hofmann reaction, often low yields.[4] Over the years, more efficient and safer methods for the synthesis of this compound have been developed. A common modern method is the dehydration of N-methylformamide using reagents like p-toluenesulfonyl chloride in the presence of a base like quinoline.[3][7][8]
Experimental Protocol: Dehydration of N-Methylformamide
This method is often preferred for the synthesis of low-molecular-weight isocyanides.[3]
Objective: To synthesize this compound by the dehydration of N-methylformamide.
Reagents:
-
N-methylformamide (HCONHCH₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Quinoline
Apparatus:
-
Four-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Receiver trap cooled with liquid nitrogen or dry ice/acetone[3]
Procedure:
-
Quinoline and p-toluenesulfonyl chloride are placed in the four-necked flask.[3]
-
The solution is heated to 75 °C under vacuum (15 mm).[3]
-
N-methylformamide is added dropwise while maintaining vigorous stirring.[3]
-
The this compound product distills as it is formed and is collected in the cooled receiver trap.[3]
-
The collected product is then purified by distillation at atmospheric pressure.[3]
Visualizing the Historical Syntheses
To better understand the chemical transformations involved in the historical syntheses of this compound, the following diagrams illustrate the reaction pathways.
Caption: Gautier's synthesis of this compound.
Caption: Hofmann isocyanide synthesis pathway.
Conclusion
The discovery of this compound by A. Gautier and the subsequent development of a general synthetic route by A. W. von Hofmann were pivotal moments in the history of organic chemistry. These early investigations not only introduced a new class of compounds but also laid the groundwork for the vast field of isocyanide chemistry that continues to be explored and utilized in modern drug discovery and materials science. The evolution of synthetic methodologies from these initial reports to more efficient and safer procedures highlights the continuous advancement of chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 5. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 6. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Quantum Chemical Calculation of Methyl Isocyanide's Electronic Structure
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical methods and computational protocols used to investigate the electronic structure of methyl isocyanide (CH₃NC). This compound is a molecule of significant interest, largely due to its classic unimolecular isomerization to the more stable acetonitrile (CH₃CN), which serves as a fundamental prototype for studying reaction dynamics. Quantum chemical calculations are indispensable for elucidating the molecular geometry, energetic properties, and vibrational characteristics that govern its behavior.
Theoretical Foundations for Electronic Structure Calculation
Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems.[1] The primary goal is to solve the Schrödinger equation for the electrons within the molecule, yielding a wavefunction that describes the electronic distribution and allows for the prediction of numerous chemical properties.[1] For a polyatomic molecule like this compound, exact solutions are not feasible, necessitating the use of approximate methods.[2]
Key computational approaches employed in the study of this compound include:
-
Self-Consistent Field (SCF) Methods: Often referred to as Hartree-Fock (HF) theory, this is a foundational ab initio (first-principles) method. It approximates the many-electron wavefunction as a single Slater determinant.[2] While computationally efficient, SCF methods neglect the effects of electron correlation, which can lead to inaccuracies, such as overestimating the activation energy for the CH₃NC isomerization.[3]
-
Many-Body Perturbation Theory (MBPT): This approach systematically adds corrections to the HF energy to account for electron correlation. A notable example is the SDQ-MBPT(4) method, which includes all single, double, and quadruple excitation diagrams through the fourth order, providing a more accurate description of reaction energetics.[4]
-
Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy. It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.[5] The choice of the exchange-correlation functional is critical to its accuracy. Functionals like M06-2X have been successfully used to determine the structure of this compound.[6]
-
Coupled-Cluster (CC) Theory: This is considered a high-level, high-accuracy method, often serving as a benchmark for other computational techniques. Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, yield results in excellent agreement with experimental data for properties like activation energy and reaction enthalpy.[3][7]
The accuracy of these methods is also highly dependent on the choice of the basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets, such as the double-zeta plus polarization (DZP) or augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), generally provide more accurate results.[4][6]
Data Presentation: Calculated Properties of this compound
Quantum chemical calculations provide a wealth of quantitative data on the structure and energetics of this compound. The following tables summarize key findings from various computational studies, with comparisons to experimental values where available.
Table 1: Molecular Geometry
| Parameter | Method | Calculated Value | Experimental Value |
| Bond Length C-H (Å) | M06-2X/aug-cc-pVTZ | 1.087[6] | 1.086[6] |
| Bond Length C-N (Å) | M06-2X/aug-cc-pVTZ | 1.420[6] | 1.422[6] |
| Bond Length N≡C (Å) | M06-2X/aug-cc-pVTZ | 1.162[6] | 1.169[6] |
| Angle N-C-H (°) | M06-2X/aug-cc-pVTZ | 109.55[6] | 109.47[6] |
Table 2: Energetics and Electronic Properties
| Parameter | Method | Calculated Value | Experimental Value |
| Isomerization Enthalpy (kcal/mol) | SDQ-MBPT(4)/DZP | -22.7[4] | -23.7 ± 0.14[4] |
| Isomerization Activation Energy (kcal/mol) | SDQ-MBPT(4)/DZP | ~41[4] | 38.2 - 38.4[4][7] |
| Isomerization Activation Energy (kJ/mol) | High-Level Ab Initio | 160.1 ± 1.0[3] | 159.8 - 160.9[3] |
| Dipole Moment (D) | M06-2X | 3.85[6] | 3.83 ± 0.06[6] |
Computational Protocol
The following section details a standard methodology for performing a quantum chemical analysis of this compound's electronic structure using a program package like Gaussian.[8]
Step 1: Input Structure Generation The initial step involves defining the atomic coordinates of this compound. This can be done using standard bond lengths and angles or by importing a structure from a molecular editor.
Step 2: Selection of Theoretical Method and Basis Set The level of theory and basis set are specified in the input file. For a reliable geometry and frequency calculation, a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set is a common choice.[8] For higher accuracy energetics, CCSD(T) might be employed.[3][7]
Step 3: Geometry Optimization A geometry optimization calculation is performed to find the equilibrium structure of the molecule, which corresponds to a minimum on the potential energy surface.[2] The calculation iteratively adjusts the atomic positions to minimize the total energy until the forces on the atoms are negligible.[9]
Step 4: Vibrational Frequency Analysis Following a successful optimization, a frequency calculation is crucial.[9][10] This serves two purposes:
-
Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a stable minimum.[5] A transition state, by contrast, will have exactly one imaginary frequency.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding normal modes, which can be compared with experimental infrared (IR) and Raman spectra.[10]
Step 5: Electronic Property Calculation With the optimized geometry, various electronic properties can be calculated. This includes the dipole moment, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the total electronic energy.[11] To study the isomerization reaction, a similar set of calculations would be performed for the transition state and the final product (acetonitrile).
Visualization of Computational Workflow
The logical flow of a typical quantum chemical calculation is depicted below.
Caption: Workflow for quantum chemical analysis of this compound.
References
- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 2. hpc.lsu.edu [hpc.lsu.edu]
- 3. osti.gov [osti.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric Chemistry of this compound–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 10. youtube.com [youtube.com]
- 11. An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Orbital Theory of Methyl Isocyanide Bonding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isocyanide (CH₃NC) is a fascinating molecule that presents a unique bonding paradigm, starkly contrasting with its more stable isomer, acetonitrile (CH₃CN). While both molecules share the same atomic composition, the connectivity of the isocyano group (–N≡C) leads to vastly different electronic structures, reactivity, and spectroscopic properties. Understanding the bonding in this compound through the lens of Molecular Orbital (MO) theory is crucial for rationalizing its behavior as a versatile building block in organic synthesis, its role as a ligand in organometallic chemistry, and its presence in interstellar space.
This technical guide provides a detailed exploration of the molecular orbital framework of this compound. It delves into the construction of its MO diagram, the nature of its frontier orbitals, and the correlation of this theoretical model with experimental data.
Molecular Geometry and Hybridization
Experimental and computational studies confirm that the C-N-C fragment in this compound is essentially linear, with a bond angle close to 180°.[1] The methyl carbon is sp³ hybridized, forming three σ bonds with the hydrogen atoms and one σ bond with the nitrogen atom. The nitrogen and the terminal carbon of the isocyano group are best described as sp hybridized, which facilitates the formation of the triple bond.
The bonding is often represented by two main resonance structures: a zwitterionic form with a triple bond (H₃C-N⁺≡C⁻) and a carbene-like structure with a double bond (H₃C-N=C:).[1][2] While the linear geometry and short N-C bond length support the predominance of the triple bond structure, the reactivity of isocyanides often reflects their carbene character.[1] MO theory provides a more unified and descriptive picture that encompasses these features.
Molecular Orbital Description of the Isocyanide Group
To understand the bonding in CH₃NC, we first consider the molecular orbitals of the isocyanide (NC⁻) fragment, which is isoelectronic with carbon monoxide (CO) and dinitrogen (N₂), each having 10 valence electrons. The 2s and 2p atomic orbitals of nitrogen and carbon combine to form a set of sigma (σ) and pi (π) molecular orbitals.
Due to the higher electronegativity of nitrogen, its atomic orbitals are lower in energy than those of carbon. The resulting MO energy level diagram is skewed towards nitrogen.[3] The ten valence electrons fill the σ₂s, σ*₂s, π₂p, and σ₂p orbitals.
The key features of the MO diagram for the NC⁻ fragment are:
-
σ Bonds: A bonding σ orbital formed from the overlap of sp hybrid orbitals and a higher energy σ bonding orbital with significant p-character.
-
π Bonds: Two degenerate bonding π orbitals formed from the side-on overlap of the pₓ and pᵧ orbitals.
-
Frontier Orbitals:
-
HOMO (Highest Occupied Molecular Orbital): Unlike in N₂, the highest occupied orbital is the σ₂p orbital, which is primarily localized on the less electronegative carbon atom. This orbital has non-bonding character and is responsible for the nucleophilicity of the carbon atom in isocyanides.[4][5]
-
LUMO (Lowest Unoccupied Molecular Orbital): The lowest unoccupied orbitals are the pair of degenerate antibonding π* orbitals. These orbitals are crucial for the π-acceptor character of isocyanides when they act as ligands in transition metal complexes.[6]
-
When the methyl group is attached, its group orbitals of appropriate symmetry interact with the orbitals of the NC fragment. The primary interaction is a σ bond formed between an sp³ orbital of the methyl carbon and the sp hybrid orbital on the nitrogen. This interaction stabilizes the molecule but does not fundamentally alter the nature of the frontier orbitals, which remain centered on the terminal isocyanide carbon.
Frontier Molecular Orbitals and Reactivity
The chemical behavior of this compound is dominated by its frontier molecular orbitals.
-
HOMO: The HOMO is the σ non-bonding orbital located on the terminal carbon atom.[4] This orbital holds a lone pair of electrons, making the carbon atom the primary site for electrophilic attack and the donor atom in coordination chemistry.[5][7] The donation of this electron pair to a metal center forms a strong σ bond.
-
LUMO: The LUMO consists of two degenerate π* antibonding orbitals. These empty orbitals can accept electron density from filled d-orbitals of a transition metal, a process known as π-backbonding.[6] This interaction strengthens the metal-ligand bond and weakens the N-C triple bond. The extent of π-backbonding is often evaluated spectroscopically by the shift in the N≡C stretching frequency.[6][7]
This HOMO-LUMO arrangement explains why isocyanides are excellent ligands for transition metals in low oxidation states and participate in reactions where the terminal carbon acts as a nucleophile or even exhibits carbene-like reactivity.[1]
Quantitative Data and Experimental Evidence
The theoretical MO model is strongly supported by experimental and computational data.
Table 1: Structural Parameters of this compound
| Parameter | Experimental Value | Computational Value | Reference |
| r(C-H) | 1.094 Å | 1.087 Å | [8][9] |
| r(C-N) | 1.426 Å | 1.420 Å | [8][9] |
| r(N≡C) | 1.166 Å | 1.162 Å | [8][9] |
| ∠(HCN) | 109.6° | 109.55° | [8][9] |
| Dipole Moment | 3.83 D | 3.85 D | [9] |
Table 2: Vibrational Frequencies of this compound
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Reference |
| C-H stretch (asym) | E | 3014 | [8] |
| C-H stretch (sym) | A₁ | 2966 | [8] |
| N≡C stretch | A₁ | 2166 | [8] |
| CH₃ bend (asym) | E | 1467 | [8] |
| CH₃ bend (sym) | A₁ | 1429 | [8] |
| CH₃ rock | E | 1129 | [8] |
| C-N stretch | A₁ | 945 | [8] |
| C-N≡C bend | E | 263 | [8] |
The N≡C stretching frequency at 2166 cm⁻¹ is a characteristic feature of isocyanides.[1][8] In metal complexes, this frequency typically shifts depending on the extent of σ-donation and π-backbonding. Increased π-backbonding populates the π* orbitals, weakens the N≡C bond, and lowers the stretching frequency.[6][7]
Experimental and Computational Protocols
6.1 Experimental Protocol: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly probing the energy levels of molecular orbitals.[10]
-
Principle: The sample is irradiated with a beam of high-energy monochromatic radiation (e.g., UV or X-rays), causing the ejection of electrons.
-
Methodology:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
The sample is irradiated with photons of a known energy (hν).
-
Electrons are ejected from various molecular orbitals.
-
An electron energy analyzer measures the kinetic energy (KE) of the ejected photoelectrons.
-
The binding energy (BE) of an electron in a specific molecular orbital is calculated using the equation: BE = hν - KE.
-
-
Data Interpretation: The resulting spectrum shows a series of peaks, where each peak corresponds to the ionization from a specific molecular orbital. The ionization energy of the HOMO is the first and lowest binding energy peak in the spectrum. For CH₃NC, the first ionization potential is 11.53 eV.[11]
6.2 Computational Protocol: Density Functional Theory (DFT) Analysis
Computational chemistry provides a detailed picture of the molecular orbitals and their energies.
-
Objective: To calculate the optimized geometry, vibrational frequencies, and molecular orbitals of this compound.
-
Workflow:
-
Structure Input: The initial atomic coordinates of CH₃NC are defined in a computational chemistry software package.
-
Method Selection: A level of theory is chosen. A common choice is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a basis set like aug-cc-pVTZ.[9]
-
Geometry Optimization: An energy minimization calculation is performed to find the lowest-energy structure of the molecule. This provides theoretical bond lengths and angles.
-
Frequency Calculation: A vibrational frequency calculation is run on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies for comparison with experimental IR spectra.
-
MO Analysis: The calculation generates the molecular orbitals. The HOMO and LUMO can be visualized to understand their shape, symmetry, and atomic contributions. Their corresponding energy eigenvalues are also obtained.
-
Visualizations
Caption: Simplified MO diagram for CH₃NC.
Caption: Workflow for computational analysis of CH₃NC.
Conclusion
Molecular orbital theory provides a robust and predictive framework for understanding the electronic structure and bonding in this compound. The key to its unique properties lies in its frontier molecular orbitals: a carbon-localized σ-type HOMO responsible for its nucleophilicity and σ-donor capabilities, and low-lying π* LUMOs that enable π-backbonding. This model successfully explains the molecule's linear geometry, spectroscopic characteristics, and diverse reactivity, providing essential insights for professionals in chemical research and drug development who utilize this versatile chemical entity.
References
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pi backbonding - Wikipedia [en.wikipedia.org]
- 7. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. Atmospheric Chemistry of this compound–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. This compound [webbook.nist.gov]
The Thermodynamic Landscape of Methyl Isocyanide: A Technical Guide to its Stability and Unimolecular Decomposition
For Researchers, Scientists, and Drug Development Professionals
Methyl isocyanide (CH₃NC), a colorless liquid with a characteristically pungent odor, holds a significant place in the study of reaction kinetics and molecular energetics.[1] While isomeric with the more stable acetonitrile (CH₃CN), its endothermic nature and propensity for explosive isomerization underscore the importance of understanding its thermodynamic and kinetic behavior.[1] This technical guide provides an in-depth analysis of the thermodynamic stability and decomposition pathways of this compound, presenting key data, experimental methodologies, and visual representations of the underlying chemical processes.
Thermodynamic Stability of this compound
This compound is a high-energy molecule, a fact reflected in its positive enthalpy of formation.[1] Its thermodynamic instability relative to acetonitrile is the primary driving force for its decomposition. The key thermodynamic parameters are summarized in the table below.
| Thermodynamic Property | Value | Units | Reference(s) |
| Enthalpy of Formation (Gas, 298.15 K) | +163.50 ± 7.20 | kJ mol⁻¹ | [2] |
| Enthalpy of Formation (Liquid, 298.15 K) | +132.7 ± 7.3 | kJ mol⁻¹ | [3] |
| Enthalpy of Isomerization to Acetonitrile (300 K) | -23.70 ± 0.14 | kcal mol⁻¹ | [4] |
| Enthalpy of Isomerization to Acetonitrile (298 K) | -103.8 | kJ mol⁻¹ | [5] |
| Gibbs Free Energy of Isomerization | -22.5 to -22.7 | kcal/mole | [6] |
Decomposition Pathway: Unimolecular Isomerization to Acetonitrile
The primary and most extensively studied decomposition pathway for this compound is its unimolecular isomerization to the more stable acetonitrile.[5] This reaction has served as a classic model for understanding unimolecular reaction theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[7][8][9]
The isomerization proceeds through a 1,2-methyl shift mechanism, involving a cyclic transition state.[5][8] The energy barrier for this process has been determined through numerous experimental and theoretical studies.
The kinetics of this isomerization are highly dependent on both temperature and pressure. At high pressures, the reaction follows first-order kinetics, while at lower pressures, the rate becomes pressure-dependent, a phenomenon known as "fall-off".[5][10]
Kinetic Parameters for Isomerization
The following table summarizes the key kinetic parameters for the gas-phase isomerization of this compound to acetonitrile.
| Parameter | Value | Conditions | Reference(s) |
| Activation Energy (Ea) | 160.7 kJ mol⁻¹ | High-pressure limit | [5][8] |
| 38.2 ± 0.2 kcal mol⁻¹ | Infinite-pressure | [10] | |
| 173.2 kJ/mol | Derived from rate constants at 472 K and 503 K | [11] | |
| Arrhenius Pre-exponential Factor (A) | 10¹³.³⁵ s⁻¹ | Infinite-pressure | [10] |
| Rate Constant (k) at 472 K | 4.30 x 10⁻³ min⁻¹ | [11][12][13] | |
| Rate Constant (k) at 503 K | 5.54 x 10⁻² min⁻¹ | [11][12][13] |
Other Decomposition Pathways
While the isomerization to acetonitrile is the dominant thermal decomposition pathway in the gas phase, other decomposition routes can occur under different conditions:
-
Surface-Catalyzed Decomposition: On surfaces such as Palladium (111), this compound can adsorb and undergo decomposition at elevated temperatures (above 450 K), desorbing as HCN and hydrogen.[14][15]
-
Atmospheric Reactions: In the atmosphere, this compound reacts rapidly with hydroxyl (OH) radicals.[16] The primary product of this reaction is methyl isocyanate (CH₃NCO).[16] Tropospheric photolysis is not a significant loss process as this compound does not absorb at wavelengths longer than 260 nm.[16]
Experimental Protocols
Detailed experimental investigation of this compound isomerization is crucial for understanding its kinetics. Below are generalized protocols based on methods described in the literature.
Gas-Phase Thermal Isomerization Kinetics
This protocol outlines the steps for studying the thermal isomerization of this compound in the gas phase using gas chromatography.
Methodology:
-
Synthesis and Purification: this compound is typically synthesized by the dehydration of N-methylformamide.[1] The product is purified by distillation to remove any impurities, particularly its isomer, acetonitrile.
-
Reaction Setup: A known pressure of purified this compound is introduced into a clean, evacuated reaction vessel of a known volume. For pressure-dependent studies, a bath gas such as argon or ethane may be added.[5][8]
-
Thermal Reaction: The reaction vessel is placed in a thermostat-controlled oven or furnace set to the desired reaction temperature. Temperatures typically range from 120°C to 320°C.[10]
-
Sampling: At specific time intervals, small aliquots of the gas mixture are withdrawn from the reaction vessel.
-
Analysis: The composition of each aliquot is analyzed using a gas chromatograph (GC) equipped with a suitable column to separate this compound and acetonitrile. The detector response is calibrated using standard samples of both compounds.
-
Data Analysis: The concentrations of the reactant and product are plotted as a function of time. The rate constant for the isomerization is determined from the slope of the appropriate kinetic plot (e.g., ln[CH₃NC] vs. time for first-order kinetics).
Overtone Excitation-Induced Isomerization
This method investigates the isomerization initiated by direct vibrational overtone excitation, providing insights into state-specific reaction dynamics.
Methodology:
-
Sample Preparation: A sample of pure this compound or a mixture with a desired collision partner (e.g., Ar, SF₆) is prepared in a photolysis cell.[17]
-
Excitation: The sample is irradiated with a continuous-wave dye laser tuned to a specific C-H stretch overtone wavelength (e.g., 726.6 nm for the 5th overtone or 621.4 nm for the 6th overtone).[17] This selectively energizes the this compound molecules to energies above the isomerization barrier.
-
Product Collection: After a set irradiation time, the contents of the cell are collected.
-
Analysis: The product yield (acetonitrile) is quantified using gas chromatography.
-
Data Analysis: The isomerization yield is measured as a function of pressure and the identity of the collision partner. This data is often presented in a Stern-Volmer plot (yield⁻¹ vs. pressure) to study collisional deactivation processes.[17] A master equation analysis can be used to model the energy transfer upon collision.[18]
Conclusion
The thermodynamic instability and well-characterized unimolecular isomerization of this compound make it a cornerstone for studies in chemical kinetics and reaction dynamics. Its endothermic nature necessitates careful handling due to the potential for explosive decomposition. The wealth of experimental and theoretical data on its isomerization to acetonitrile provides a robust framework for understanding unimolecular reactions. Further research into its surface chemistry and atmospheric reactions continues to broaden our understanding of this fascinating molecule's reactivity in diverse chemical environments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Unimolecular Reaction of this compound to Acetonitrile: A High-Level Theoretical Study (Journal Article) | OSTI.GOV [osti.gov]
- 8. osti.gov [osti.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. brainly.com [brainly.com]
- 12. brainly.com [brainly.com]
- 13. Solved What is the activation energy for the isomerization | Chegg.com [chegg.com]
- 14. surface.chem.uwm.edu [surface.chem.uwm.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.stanford.edu [web.stanford.edu]
- 18. A theoretical analysis of the overtone‐induced isomerization of this compound | Semantic Scholar [semanticscholar.org]
Early Synthetic Methods for Methyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational synthetic methods for preparing methyl isocyanide (CH₃NC), a versatile reagent in organic synthesis. The document outlines the historical first synthesis by Gautier and details the more common and practical dehydration of N-methylformamide, providing comprehensive experimental protocols and quantitative data for the latter.
Gautier's Synthesis: The First Preparation of this compound
The first documented synthesis of this compound was achieved by A. Gautier through the reaction of silver cyanide with methyl iodide.[1] This method, a landmark in the history of isocyanide chemistry, involves the alkylation of a metal cyanide.
Reaction Pathway
The reaction proceeds via a nucleophilic substitution where the cyanide ion attacks the methyl iodide. The use of silver cyanide is crucial as the silver ion coordinates with the nitrogen atom of the cyanide, promoting the formation of the isocyanide over the nitrile.
Experimental Protocol
Historical records of Gautier's original experimental procedure lack the detailed quantitative data and safety protocols expected in modern chemical literature. The general method involves the direct reaction of methyl iodide with silver cyanide, followed by isolation of the volatile this compound product.
Dehydration of N-Methylformamide
A more common and scalable approach for the synthesis of this compound is the dehydration of N-methylformamide.[1][2] This method has been refined over the years, with a notable procedure detailed in Organic Syntheses utilizing p-toluenesulfonyl chloride in quinoline as the dehydrating system.[2]
Reaction Pathway
In this reaction, N-methylformamide is dehydrated by a reagent system, typically an acid chloride or anhydride in the presence of a base. The p-toluenesulfonyl chloride activates the formamide group, facilitating the elimination of water to form the isocyanide.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound via the dehydration of N-methylformamide as described by Schuster, Scott, and Casanova.[2]
| Reagent/Parameter | Quantity/Value | Moles |
| N-Methylformamide | 118 g | 2.0 |
| p-Toluenesulfonyl Chloride | 572 g | 3.0 |
| Quinoline | 1034 g | 8.0 |
| Reaction Temperature | 75 °C | - |
| Pressure | 15 mm Hg | - |
| Product | Yield | Purity |
| This compound | 57-61 g (69-74%) | >99% |
Experimental Protocol
Caution: this compound is toxic, has an extremely unpleasant odor, and can be explosive. This procedure should be carried out in a well-ventilated fume hood, and all heating operations must be conducted behind a safety shield.[2]
-
Apparatus Setup: A 2-liter, four-necked flask is equipped with a 250-ml pressure-equalizing dropping funnel, a sealed mechanical stirrer, a thermometer, and a receiver trap cooled with a dry ice/acetone or liquid nitrogen bath.[2]
-
Charging the Flask: The reaction flask is charged with 1034 g (8.0 moles) of quinoline and 572 g (3.0 moles) of p-toluenesulfonyl chloride.[2]
-
Reaction Initiation: The solution is heated to 75 °C using an oil bath, and the system is evacuated to a pressure of 15 mm Hg.[2]
-
Addition of N-Methylformamide: While vigorously stirring the solution and maintaining the temperature at 75 °C, 118 g (2.0 moles) of N-methylformamide is added dropwise from the dropping funnel. The addition rate is controlled to maintain a smooth distillation of the product into the cooled receiver trap. The addition is typically completed in 45-60 minutes.[2]
-
Product Isolation and Purification: The material collected in the receiver trap is distilled through a 15-cm Vigreux column at atmospheric pressure. This compound, a colorless liquid, is collected at 59-60 °C. The yield is typically between 57-61 g (69-74%).[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound by the dehydration of N-methylformamide.
References
Methodological & Application
Application Notes and Protocols: The Use of Methyl Isocyanide in the Passerini Multicomponent Reaction
For Researchers, Scientists, and Drug Development Professionals
The Passerini multicomponent reaction (P-3CR) is a powerful and atom-economical process in organic synthesis that allows for the rapid construction of complex molecules from simple starting materials.[1][2][3][4][5] First reported by Mario Passerini in 1921, this one-pot reaction combines a carboxylic acid, a carbonyl compound (such as an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[2][3][4][6] The resulting scaffold is prevalent in a wide array of biologically active compounds and peptidomimetics, making the Passerini reaction a valuable tool in drug discovery and medicinal chemistry.[1][4][5][6]
Methyl isocyanide, as a small and reactive isocyanide, is a versatile building block in the Passerini reaction. Its use allows for the introduction of a methylamide functionality in a single, efficient step. These application notes provide detailed protocols and data for the utilization of this compound in the Passerini reaction.
Reaction Mechanism
The mechanism of the Passerini reaction is dependent on the solvent system employed.[1][6] In non-polar, aprotic solvents, a concerted, trimolecular mechanism is generally favored.[1][6] Conversely, in polar solvents, the reaction tends to proceed through an ionic pathway initiated by the protonation of the carbonyl group.[1][6]
A generally accepted mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step.[7] This is followed by a Mumm rearrangement to yield the final α-acyloxy amide product.[2][3][6]
Caption: Generalized mechanism of the Passerini reaction.
Quantitative Data
The Passerini reaction is known for its efficiency and generally provides moderate to good yields. The following table summarizes representative yields obtained from various Passerini reactions, demonstrating the effect of different aldehydes. While not all examples use this compound specifically, they provide a reasonable expectation for yields in similar reactions.
| Carboxylic Acid | Aldehyde | Isocyanide | Solvent | Yield (%) | Reference |
| Masticadienonic acid | Benzaldehyde | tert-butyl isocyanide | Dichloromethane | 79 | [5] |
| Masticadienonic acid | 4-Nitrobenzaldehyde | tert-butyl isocyanide | Dichloromethane | 65 | [5] |
| Masticadienonic acid | 4-Methoxybenzaldehyde | tert-butyl isocyanide | Dichloromethane | 55 | [5] |
| Masticadienonic acid | Isovaleraldehyde | tert-butyl isocyanide | Dichloromethane | 25 | [5] |
| p-Coumaric acid | Acetaldehyde | tert-butyl isocyanide | Acetonitrile | 33-53 | [2] |
| p-Ferulic acid | Acetaldehyde | tert-butyl isocyanide | Acetonitrile | 33-53 | [2] |
| m-Hydroxybenzoic acid | Acetaldehyde | tert-butyl isocyanide | Acetonitrile | 33-53 | [2] |
Experimental Protocols
General Protocol for the Passerini Reaction with this compound
This protocol is adapted from established procedures for the Passerini reaction.[1][5][8]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M solution)
-
Round-bottom flask or sealed vial
-
Magnetic stirrer and stir bar
-
Syringes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask or sealed vial containing a magnetic stir bar, add the carboxylic acid (1.0 mmol).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (5 mL).
-
Add the aldehyde (1.0 mmol) to the solution via syringe.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.[1]
Caption: Experimental workflow for the Passerini reaction.
Applications in Drug Development and Organic Synthesis
The Passerini reaction is a valuable transformation for the synthesis of a diverse range of compounds with potential biological activity.[1][5] The α-acyloxy carboxamide products can serve as peptidomimetics and have been used in the synthesis of various pharmaceuticals, including antiviral agents like telaprevir.[4][6] The operational simplicity, high atom economy, and tolerance of a broad range of functional groups make the Passerini reaction particularly suitable for the construction of compound libraries for high-throughput screening in drug discovery.[2][3] The use of this compound in this reaction provides a straightforward route to methylamide-containing molecules, which are common motifs in many bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. interregvlaned.eu [interregvlaned.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
Methyl Isocyanide: A Versatile C1 Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl isocyanide (CH₃NC) and its derivatives have emerged as powerful and versatile C1 building blocks in organic synthesis. The unique electronic structure of the isocyanide functional group, featuring a divalent carbon atom, allows it to act as both a nucleophile and an electrophile. This dual reactivity is harnessed in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs), cycloadditions, and the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1][2]
This document provides detailed application notes and experimental protocols for key reactions utilizing this compound and its derivatives, presenting a practical guide for laboratory chemists.
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials.[3] Isocyanide-based MCRs are particularly valuable for their atom economy and ability to rapidly generate molecular complexity from simple precursors.[3][4]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] This reaction is widely employed in the construction of peptide-like structures and for the generation of compound libraries for drug discovery.[6]
General Reaction Scheme:
Experimental Protocol: Synthesis of an α-Acylamino Amide via Ugi Reaction [5][7]
This protocol details a general procedure for the Ugi four-component reaction under anhydrous conditions to maximize product yield.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Methanol (to prepare a 0.8 M solution of the combined reactants)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.
-
To the flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).
-
Add anhydrous methanol (1.25 mL) to dissolve the components.
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[3][5]
-
Slowly add this compound (1.0 mmol, 1.0 eq) to the reaction mixture via syringe over 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired Ugi product.[5]
Quantitative Data for Ugi Reactions:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |
| 2-Azidobenzaldehyde | Various | Chloroacetic acid | tert-Butyl isocyanide | Methanol | 48 | 31-40 | [8][9] |
| Paraformaldehyde | Benzylamine | Cyclohexanecarboxylic acid | 2-Phenylethyl isocyanide | Methanol/DCM | - | - | [7][10] |
| Various | Various | Various | Oxo-tetrazole isocyanide | Methanol | 24 | Low to Moderate | [6] |
Ugi Reaction Workflow
Caption: A generalized experimental workflow for the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, one of the first reported MCRs, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides.[11][12] This reaction is highly atom-economical and proceeds efficiently, often under mild conditions.[13]
General Reaction Scheme:
Experimental Protocol: Synthesis of an α-Acyloxy Carboxamide via Passerini Reaction [3][14]
This protocol provides a general method for the Passerini reaction in an anhydrous aprotic solvent.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid) (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (5 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.[14]
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy carboxamide.[14]
Quantitative Data for Passerini Reactions:
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetic Acid | Methyl isocyanoacetate | Neat | 120 °C | - | [12] |
| Various Aldehydes | Various Carboxylic Acids | Various Isocyanides | Toluene | CuCl₂, NaNO₂, TEMPO, O₂ | Good | [13] |
| Various Aldehydes | Phenol derivatives | Various Isocyanides | Methanol | - | - | [13] |
| Paraformaldehyde | - (TMSN₃ used) | Benzyl isocyanide | H₂O/MeOH (1:1) | Microwave, 120 °C, 20 min | 85 | [6] |
Passerini Reaction Mechanism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Synthesis of Polysubstituted Pyrroles through [3+1+1] Cycloaddition Reaction of Nitrones and Isocyanides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. DSpace [open.bu.edu]
- 13. Passerini Reaction [organic-chemistry.org]
- 14. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylthis compound Derivatives [organic-chemistry.org]
Application Notes and Protocols: Methyl Isocyanide in the Ugi Four-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl isocyanide in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful one-pot multicomponent reaction that allows for the rapid synthesis of α-acylamino amides, which are valuable scaffolds in drug discovery and medicinal chemistry. This compound, as a small and readily available isocyanide, serves as a versatile building block in the synthesis of diverse compound libraries.
Introduction to the Ugi Four-Component Reaction
The Ugi reaction is a convergent multicomponent reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2][3] This reaction is highly atom-economical, with the only byproduct being a molecule of water.[2] The versatility of the Ugi reaction lies in the vast number of commercially available starting materials, enabling the generation of large and diverse chemical libraries for high-throughput screening.[2] The products, often referred to as "peptoids" or peptidomimetics, are of significant interest in pharmaceutical research due to their potential biological activities.[4][5]
Key Features of the Ugi Reaction:
-
One-Pot Synthesis: All four components are combined in a single reaction vessel, simplifying the experimental procedure.[3]
-
High Atom Economy: The majority of the atoms from the starting materials are incorporated into the final product.[2]
-
Convergent Synthesis: The reaction pathway allows for the rapid assembly of complex molecules from simple starting materials.
-
Scaffold Diversity: The use of various combinations of the four components leads to a wide range of structurally diverse products.[6]
-
Speed and Efficiency: The reaction is often exothermic and can be completed within minutes to a few hours under mild conditions.[2]
Reaction Mechanism
The mechanism of the Ugi four-component reaction is a well-established sequence of reversible and irreversible steps that drive the reaction to completion.
-
Imine Formation: The reaction typically begins with the condensation of the aldehyde and the amine to form an imine (or iminium ion after protonation).[2][3][7]
-
Nucleophilic Attack by Isocyanide: The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate.[3][7]
-
Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion, generating an O-acyl-isoamide intermediate.[2]
-
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the formation of the stable α-acylamino amide product. This irreversible step is the primary driving force for the entire reaction sequence.[2][7]
Caption: The reaction mechanism of the Ugi four-component reaction.
Applications in Drug Discovery and Organic Synthesis
The Ugi reaction is a cornerstone in the synthesis of compound libraries for drug discovery. The resulting peptidomimetic scaffolds are valuable for identifying new therapeutic agents.
-
Synthesis of Peptidomimetics: The Ugi adducts are structurally similar to dipeptides, making them excellent candidates for mimicking or disrupting protein-protein interactions.[4][5]
-
Heterocycle Synthesis: The Ugi product can serve as a versatile intermediate for subsequent intramolecular reactions to form a wide variety of heterocyclic compounds, which are prevalent in many drug molecules.[7]
-
Natural Product Synthesis: The Ugi reaction has been employed in the total synthesis of complex natural products, demonstrating its utility in advanced organic synthesis.
-
Combinatorial Chemistry: The multicomponent nature of the reaction makes it ideally suited for combinatorial chemistry and the generation of large, diverse libraries of compounds for biological screening.[2]
Experimental Protocols
The following protocols provide a general framework for performing the Ugi four-component reaction with this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Ugi Four-Component Reaction
This protocol is a standard procedure for the Ugi reaction in solution phase.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Methanol (or other suitable polar solvent like ethanol or DMF)[2]
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in a suitable solvent, such as methanol (to achieve a concentration of 0.5 M to 2.0 M).[2]
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Slowly add this compound (1.0 - 1.2 mmol) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A typical experimental workflow for the Ugi four-component reaction.
Quantitative Data
The following tables summarize quantitative data from various Ugi reactions, with a focus on those employing this compound or similar small alkyl isocyanides.
Table 1: Ugi Reaction with Methyl Isocyanoacetate [4]
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Formaldehyde | D-β-galactopyranosyl pentaacetate amine | Terephthalic acid | Methyl isocyanoacetate | - | - | - |
Note: The specific yield for this reaction was not provided in the reference, but it is a notable example of the use of a this compound derivative in the synthesis of complex molecules.
Table 2: General Ugi Reactions with Various Isocyanides
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | RT | 24 | 71 | [8] |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Solvent-free | RT | 24 | 65 | [8] |
| 2-Fluoro-5-nitrobenzoic acid | Boc-hydrazine | Various aldehydes | Various isocyanides | - | - | - | Good yields | [6] |
| N-alkylpiperidones | Aniline | Propionic acid | Aliphatic isocyanides | - | - | - | Moderate to good | [7] |
Troubleshooting
Low Yield:
-
Incomplete Imine Formation: Consider pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the other components.
-
Side Reactions: The Passerini reaction (a three-component reaction between the aldehyde, carboxylic acid, and isocyanide) can be a competing pathway.[9] Ensure anhydrous conditions to minimize hydrolysis of the isocyanide.
-
Steric Hindrance: Highly hindered starting materials may lead to lower yields.
Impure Product:
-
Purification: Optimize the purification method. A different solvent system for column chromatography or a different recrystallization solvent may be required.
-
Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of one component can lead to side products.
Conclusion
The Ugi four-component reaction is a highly efficient and versatile method for the synthesis of α-acylamino amides. This compound is a valuable and readily accessible building block for this reaction, enabling the creation of diverse libraries of peptidomimetics for drug discovery and other applications. The protocols and data presented here provide a solid foundation for researchers to successfully employ this compound in their Ugi reaction endeavors.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciepub.com [sciepub.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Nitrogen-Containing Heterocycles Using Methyl Isocyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles utilizing methyl isocyanide and its derivatives. The following sections cover key synthetic methodologies, including the van Leusen imidazole synthesis, microwave-assisted oxazole synthesis, and catalyst-controlled synthesis of 1,2,4-triazoles, as well as multicomponent reactions such as the Passerini and Ugi reactions.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The isocyanide group, with its unique electronic properties, serves as a powerful building block in the construction of these complex molecular architectures. This compound and its derivatives, such as tosylthis compound (TosMIC), are particularly versatile reagents that participate in a variety of cycloaddition and multicomponent reactions, offering efficient and modular routes to a diverse range of heterocyclic systems. These methods are characterized by their high atom economy and the ability to generate molecular complexity in a single step, making them highly valuable in the field of drug discovery and development. Imidazoles, oxazoles, and triazoles, readily accessible through these methods, are core components of numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
Synthesis of Imidazoles via Van Leusen Reaction
The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylthis compound (TosMIC).[4][5] The reaction can be performed as a two-step process or as a more convergent three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.[4]
General Reaction Scheme
The overall transformation involves the [3+2] cycloaddition of the deprotonated TosMIC with an aldimine, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring.[2]
Quantitative Data
The Van Leusen reaction is compatible with a wide range of aldehydes and amines, affording good to excellent yields of the corresponding imidazoles.[6]
| Entry | Aldehyde (R1) | Amine (R2) | Isocyanide | Yield (%) | Reference |
| 1 | 4-(4-formyl-3-methoxyphenoxy)butanoic acid | Cyclohexylamine | Phenyl-TosMIC | >50 | [6] |
| 2 | Methoxybenzaldehyde | Various amines (194 examples) | Phenyl-TosMIC | >50 | [6] |
| 3 | Various aldehydes (65 examples) | Cyclohexylamine | Phenyl-TosMIC | >50 | [6] |
| 4 | Aldehyde with vinylogous bromide | Amine with double bond | TosMIC | Good | [7] |
Experimental Protocol: One-Pot Synthesis of 1,5-Disubstituted Imidazoles
This protocol is adapted from a solid-phase synthesis methodology and can be modified for solution-phase synthesis.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (80 equiv)
-
Tosylthis compound (TosMIC) (80 equiv)
-
Potassium carbonate (K₂CO₃) (200 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Water (H₂O)
Procedure:
-
To a solution of the aldehyde in a mixture of DMAc and H₂O, add the primary amine and potassium carbonate.
-
Stir the mixture at 25 °C for 20 minutes to facilitate in situ imine formation.
-
Add a solution of TosMIC in DMAc to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted imidazole.
Microwave-Assisted Synthesis of Oxazoles
A highly efficient method for the synthesis of 5-substituted oxazoles involves the microwave-assisted [3+2] cycloaddition of aldehydes with p-toluenesulfonylthis compound (TosMIC).[4][8] This protocol offers significant advantages in terms of reduced reaction times and high yields.
General Reaction Scheme
Quantitative Data
This method is effective for a variety of substituted aryl aldehydes, providing excellent yields in very short reaction times.[4]
| Entry | Aldehyde | Isocyanide | Base | Solvent | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65 °C, 350 W | 8 | 96 | [4] |
| 2 | 4-Chlorobenzaldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65 °C, 350 W | 8 | 94 | [4] |
| 3 | 4-Methoxybenzaldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65 °C, 350 W | 8 | 92 | [4] |
| 4 | 2-Naphthaldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65 °C, 350 W | 10 | 95 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyloxazole
This protocol is a representative example of the microwave-assisted synthesis of 5-substituted oxazoles.[8]
Materials:
-
Benzaldehyde (1.0 equiv)
-
p-Toluenesulfonylthis compound (TosMIC) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Isopropanol (IPA)
Procedure:
-
In a microwave-safe vessel, combine benzaldehyde, TosMIC, and isopropanol.
-
Add potassium phosphate to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 65 °C and 350 W for 8 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, although in many cases, non-chromatographic purification is sufficient.[8]
Synthesis of 1,2,4-Triazoles via [3+2] Cycloaddition
A catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts provides a versatile route to both 1,3- and 1,5-disubstituted 1,2,4-triazoles.[1][9] The choice of catalyst (Ag(I) or Cu(II)) dictates the regioselectivity of the product.
General Reaction Scheme
Quantitative Data
The regioselectivity is highly dependent on the catalyst used, with both pathways providing good to excellent yields.[1]
| Entry | Isocyanide | Aryl Diazonium Salt | Catalyst | Product | Yield (%) | Reference |
| 1 | Various | Various | Ag(I) | 1,3-Disubstituted-1,2,4-triazole | up to 88 | [1] |
| 2 | Various | Various | Cu(II) | 1,5-Disubstituted-1,2,4-triazole | up to 79 | [1] |
Experimental Protocol: Synthesis of 1,3-Disubstituted-1,2,4-Triazoles (Ag(I) Catalysis)
This protocol is based on the silver-catalyzed cycloaddition for the synthesis of 1,3-disubstituted 1,2,4-triazoles.[10]
Materials:
-
Aryl diazonium salt (1.0 equiv)
-
Isocyanide (1.2 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (5 mol%)
-
Dichloroethane (DCE)
Procedure:
-
To a solution of the aryl diazonium salt in dichloroethane, add the isocyanide.
-
Add the silver trifluoromethanesulfonate catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,3-disubstituted-1,2,4-triazole.
Multicomponent Reactions: Passerini and Ugi Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates structural features from each component. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the rapid generation of molecular diversity.[11][12]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[13] This reaction can be adapted to synthesize heterocycles through post-Passerini cyclization strategies.[2]
The Passerini reaction followed by a cyclization step can be used to synthesize various heterocycles, such as oxazoles.
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Post-Cyclization Conditions | Heterocycle | Yield (%) | Reference |
| 1 | Phenylglyoxal | Cyclohexyl isocyanide | Uracil derived acetic acid | NH₄OAc, AcOH, 120 °C | Trisubstituted Oxazole | Good | [2] |
| 2 | 3-Oxoazetidine | Tosylthis compound | Benzoic acid | - | α-Acyloxy Amide | 70 | [3] |
This protocol describes the synthesis of an oxazole via a Passerini reaction followed by a cyclization step.[2]
Materials:
-
Phenylglyoxal (1.0 equiv)
-
Cyclohexyl isocyanide (1.0 equiv)
-
Uracil derived acetic acid (1.0 equiv)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ammonium acetate (NH₄OAc) (15 equiv)
-
Acetic acid (AcOH)
Procedure:
-
Passerini Reaction:
-
In a round-bottom flask, dissolve phenylglyoxal, cyclohexyl isocyanide, and the uracil derived acetic acid in a 1:1 mixture of DCM and DMF.
-
Stir the reaction mixture at 25 °C for 48 hours.
-
-
Cyclization:
-
After completion of the Passerini reaction (monitored by TLC), add ammonium acetate and acetic acid to the crude reaction mixture.
-
Heat the mixture to 120 °C for 1 hour.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the trisubstituted oxazole.
-
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[12] This reaction is exceptionally versatile and can be employed to synthesize a wide variety of heterocycles, including imidazoles and tetrazoles, by using appropriate bifunctional starting materials or through post-Ugi modifications.[2][14]
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylthis compound under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylthis compound under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 9. isres.org [isres.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Isocyanide in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of methyl isocyanide as a versatile ligand in gold, palladium, and rhodium-catalyzed reactions. The content includes key quantitative data, detailed experimental protocols for seminal reactions, and visualizations of the catalytic cycles to facilitate a deeper understanding of the reaction mechanisms.
Gold-Catalyzed Asymmetric Aldol Reaction
The gold-catalyzed asymmetric aldol reaction of isocyanoacetates is a landmark in enantioselective catalysis. The use of a chiral ferrocenylphosphine-gold(I) complex in conjunction with methyl isocyanoacetate allows for the highly stereocontrolled synthesis of chiral oxazolines, which are valuable precursors to 1,2-aminoalcohols.[1]
Quantitative Data
| Aldehyde | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 91 | 97:3 | 96 (trans) |
| Acetaldehyde | 85 | 95:5 | 97 (trans) |
| Isobutyraldehyde | 92 | 98:2 | 97 (trans) |
| Crotonaldehyde | 88 | 97:3 | 99 (trans) |
Data adapted from the seminal work of Hayashi and Ito.[2]
Experimental Protocols
Protocol 1: Synthesis of Bis(this compound)gold(I) Tetrafluoroborate ([Au(CH₃NC)₂]BF₄)
This protocol is adapted from the general synthesis of bis(isocyanide)gold(I) complexes.
Materials:
-
Gold(I) chloride-dimethyl sulfide complex ([AuCl(SMe₂)])
-
This compound (CH₃NC)
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a nitrogen-flushed flask, dissolve [AuCl(SMe₂)] (1.0 mmol) in CH₂Cl₂ (20 mL).
-
Add this compound (2.2 mmol) to the solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve AgBF₄ (1.0 mmol) in a minimal amount of CH₂Cl₂.
-
Slowly add the AgBF₄ solution to the gold-isocyanide solution. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture for 2 hours at room temperature, protected from light.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: Gold-Catalyzed Asymmetric Aldol Reaction
This protocol is based on the Hayashi-Ito reaction.[1]
Materials:
-
Bis(this compound)gold(I) tetrafluoroborate ([Au(CH₃NC)₂]BF₄)
-
Chiral ferrocenylphosphine ligand (e.g., (R)-N-methyl-N-[2-(dimethylamino)ethyl]-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine)
-
Aldehyde (e.g., benzaldehyde)
-
Methyl isocyanoacetate
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, nitrogen-flushed flask, prepare the catalyst in situ by dissolving [Au(CH₃NC)₂]BF₄ (0.01 mmol) and the chiral ferrocenylphosphine ligand (0.01 mmol) in CH₂Cl₂ (1 mL). Stir for 30 minutes at room temperature.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 25 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add methyl isocyanoacetate (1.2 mmol) to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction for the specified time (e.g., 20 hours) at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral oxazoline.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle
References
detailed experimental protocol for a reaction using methyl isocyanide
An Application Note and Detailed Protocol for the Passerini Three-Component Reaction Using Methyl Isocyanide Derivatives
Introduction
The Passerini reaction is a powerful three-component reaction (3-CR) that provides a rapid and efficient method for the synthesis of α-acyloxy carboxamides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1][2][3] First reported by Mario Passerini in 1921, this one-pot reaction has become a cornerstone in combinatorial chemistry and drug discovery due to its high atom economy, operational simplicity, and the ability to generate molecular complexity from simple starting materials.[2][3] The resulting α-acyloxy carboxamide scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[3] This application note provides a detailed experimental protocol for a representative Passerini reaction, along with data presentation and visualizations to aid researchers in its successful implementation.
Reaction Mechanism
The mechanism of the Passerini reaction is dependent on the solvent utilized.[1] In aprotic, non-polar solvents and at high concentrations of reactants, a concerted, non-ionic pathway is generally favored, proceeding through a cyclic transition state.[4][5] Conversely, in polar solvents, an ionic mechanism is more likely, involving the initial protonation of the carbonyl component by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[1] This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acyloxy amide product.[3][6]
Caption: Generalized ionic mechanism of the Passerini reaction.
Experimental Protocol
This protocol details the synthesis of an α-acyloxy amide via the Passerini reaction using 2-methyl-4-nitrophenyl isocyanide, benzaldehyde, and glacial acetic acid.
Materials:
-
2-Methyl-4-nitrophenyl isocyanide
-
Benzaldehyde
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-nitrophenyl isocyanide (1.0 mmol, 1.0 equiv.).
-
Dissolve the isocyanide in anhydrous dichloromethane (5 mL).
-
Add benzaldehyde (1.2 mmol, 1.2 equiv.) to the solution via syringe.[7]
-
Add glacial acetic acid (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.[7]
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.[7]
Caption: Experimental workflow for the Passerini reaction.
Data Presentation
The following table presents representative data for a series of Passerini reactions with varied aldehyde and carboxylic acid components, demonstrating the versatility of this reaction.
| Entry | Aldehyde (R²) | Carboxylic Acid (R³) | Isocyanide (R¹) | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 2-Methyl-4-nitrophenyl isocyanide | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | 2-Methyl-4-nitrophenyl isocyanide | 82 |
| 3 | Cyclohexanecarboxaldehyde | Acetic Acid | 2-Methyl-4-nitrophenyl isocyanide | 78 |
| 4 | Benzaldehyde | Benzoic Acid | 2-Methyl-4-nitrophenyl isocyanide | 88 |
| 5 | Benzaldehyde | Propionic Acid | 2-Methyl-4-nitrophenyl isocyanide | 83 |
Applications in Drug Development
The Passerini reaction is a valuable tool in drug discovery for several reasons:
-
Diversity-Oriented Synthesis: The three-component nature of the reaction allows for the rapid generation of large libraries of structurally diverse compounds by varying the three starting materials.[3]
-
Synthesis of Peptidomimetics: The α-acyloxy carboxamide products can serve as mimics of peptide bonds, which is crucial for developing protease inhibitors and other therapeutic agents.
-
Access to Complex Scaffolds: The Passerini reaction provides efficient access to complex molecular architectures that are often found in natural products and pharmaceuticals.[2] For instance, it has been employed in the synthesis of antiviral drugs like telaprevir.[1]
-
Metabolic Stability: The reaction can be used to prepare metabolically stable α-acyloxy carboxamides, which is an important consideration in medicinal chemistry.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DSpace [open.bu.edu]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Methyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of methyl isocyanide (MIC), a highly reactive and toxic compound. The methodologies outlined are critical for environmental monitoring, occupational safety, and quality control in various industrial processes. The primary analytical techniques covered include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both of which typically employ a derivatization step to enhance stability and detectability.
Application Note 1: Quantification of Airborne this compound using GC-FID after Derivatization with a Secondary Amine
Introduction
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely available technique for the quantification of volatile organic compounds. Due to the high reactivity of this compound, direct analysis is challenging. This method employs a derivatization step where MIC is reacted with a secondary amine, such as dipropylamine or dibutylamine, to form a stable urea derivative. This derivative is then analyzed by GC-FID. This approach offers good sensitivity and precision for the determination of MIC in air samples.[1][2]
Principle
Airborne this compound is collected by drawing air through a sorbent tube or an impinger containing a solution of a secondary amine (e.g., dibutylamine) in a suitable solvent like toluene.[3] The MIC reacts with the amine to form a non-volatile, stable urea derivative (e.g., N-methyl-N',N'-dibutylurea). This derivative is then quantified using GC-FID, and the concentration of MIC in the original air sample is calculated based on the stoichiometry of the reaction.
Experimental Protocol
1. Reagents and Materials
-
This compound (MIC) standard
-
Dibutylamine (DBA)
-
Toluene, HPLC grade
-
Methylene chloride, HPLC grade
-
Nitrogen gas, high purity
-
Midget impinger flasks
-
Personal sampling pump
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., 100% dimethylpolysiloxane, 10 m x 0.53 mm ID, 2.65 µm film thickness)[1]
-
Standard laboratory glassware
2. Sample Collection
-
Prepare a sampling solution of 0.01 mol/L dibutylamine in toluene.[3]
-
Add 10 mL of the sampling solution to a midget impinger flask.[3]
-
Connect the impinger to a calibrated personal sampling pump.
-
Draw a known volume of air (e.g., 15 L) through the impinger at a calibrated flow rate.
-
After sampling, seal the impinger and protect it from light.
3. Preparation of Standards
-
Prepare a stock solution of the N-methyl-N',N'-dibutylurea derivative by reacting a known amount of MIC with excess DBA in toluene.
-
Prepare a series of working standards by diluting the stock solution with the sampling solution to cover the expected concentration range of the samples.
4. GC-FID Analysis
-
GC Conditions:
-
Inject the standards and samples into the GC.
-
Record the peak areas of the N-methyl-N',N'-dibutylurea derivative.
5. Quantification
-
Generate a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Determine the concentration of the derivative in the samples from the calibration curve.
-
Calculate the mass of MIC in the sample using the following formula: Mass of MIC (µg) = Concentration of derivative (µg/mL) * Volume of sampling solution (mL) * (MW of MIC / MW of derivative)
-
Calculate the concentration of MIC in the air sample: Concentration of MIC (µg/m³) = Mass of MIC (µg) / Volume of air sampled (m³)
Logical Workflow for GC-FID Analysis of this compound
Caption: Workflow for MIC quantification by GC-FID.
Application Note 2: High-Sensitivity Quantification of Airborne this compound using HPLC with Fluorescence Detection (OSHA Method 54)
Introduction
This method, based on OSHA Method 54, provides a highly sensitive and specific procedure for the determination of airborne this compound.[3] It involves collecting MIC on a solid sorbent tube coated with 1-(2-pyridyl)piperazine (1-2PP), followed by desorption and analysis by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[3][4] A UV detector can also be used, but with higher detection limits.[3]
Principle
A known volume of air is drawn through an XAD-7 sorbent tube coated with 1-(2-pyridyl)piperazine (1-2PP). MIC reacts with the 1-2PP to form a stable, fluorescent derivative. The tube is then desorbed with acetonitrile, and the resulting solution is analyzed by HPLC with a fluorescence detector.[3][4]
Experimental Protocol
1. Reagents and Materials
-
XAD-7 sorbent tubes (80 mg/40 mg sections) coated with 0.3 mg of 1-(2-pyridyl)piperazine (1-2PP).[3][4]
-
Acetonitrile (ACN), HPLC grade.[4]
-
This compound standard.
-
Deionized water, HPLC grade.
-
Phosphoric acid.
-
Potassium hydroxide.
-
HPLC system with a fluorescence detector and a suitable column (e.g., DuPont Zorbax CN).[3]
-
Personal sampling pump.
-
Standard laboratory glassware.
2. Sample Collection
-
Calibrate a personal sampling pump to a flow rate of approximately 0.05 L/min.[3]
-
Attach a coated XAD-7 tube to the pump in the worker's breathing zone.[3]
-
Draw a known volume of air, recommended at 15 L, through the tube.[3]
-
After sampling, cap the tube and store it under refrigeration until analysis.[4]
3. Sample Preparation
-
Break the ends of the XAD-7 tube.
-
Transfer the 80-mg "A" section and the front glass wool plug to a 4-mL vial.
-
Transfer the 40-mg "B" section and the foam plugs to a separate 4-mL vial.[3]
-
Add 3 mL of acetonitrile to each vial, cap, and gently agitate.[3]
-
Allow the samples to desorb for at least 30 minutes.
4. Preparation of Standards
-
Prepare a stock solution of the MIC derivative by reacting a known amount of MIC with 1-2PP in acetonitrile.
-
Create a series of working standards by diluting the stock solution with acetonitrile to bracket the expected sample concentrations.
5. HPLC Analysis
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile/water buffer (pH adjusted). The pH can affect retention time and fluorescence response.[3]
-
Flow Rate: e.g., 1.0 mL/min.
-
Column: DuPont Zorbax CN or equivalent.[3]
-
Fluorescence Detector: Set to appropriate excitation and emission wavelengths for the MIC-1-2PP derivative.
-
Injection Volume: 10 µL.[3]
-
-
Inject the standards and sample extracts.
-
Record the peak areas of the MIC derivative.
6. Quantification
-
Construct a calibration curve by plotting peak area versus the concentration of the MIC derivative in the standards.
-
Determine the concentration of the derivative in the "A" and "B" section extracts from the calibration curve.
-
Sum the masses of the derivative found in the "A" and "B" sections to get the total mass per sample.
-
Convert the mass of the derivative to the mass of MIC.
-
Calculate the concentration of MIC in the air sample: Concentration of MIC (µg/m³) = Total Mass of MIC (µg) / Volume of air sampled (m³)
Experimental Workflow for OSHA Method 54
Caption: Workflow for MIC analysis via OSHA Method 54.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods.
Table 1: Gas Chromatography Methods for this compound Quantification
| Parameter | GC-FID with Secondary Amine Derivatization | GC-MS (PCI) with Dibutylamine Derivatization |
| Derivative | N-methyl-N',N'-dialkylurea | N-methyl-N',N'-dibutylurea |
| Detection Limit | 15-20 ng per sample[1] | ~0.2 µg/L (instrumental)[3] |
| Equivalent Air Conc. | - | ~0.05 µg/m³ (for a 15 L air sample)[3] |
| Repeatability (RSD) | 1.5%[1] | 1.1 - 4.9%[3] |
| Linearity (r²) | 0.9994[1] | 0.9913 - 0.9990[3] |
| Recovery | 98.3 - 104.5%[1] | - |
Table 2: High-Performance Liquid Chromatography (OSHA Method 54) for this compound Quantification
| Parameter | HPLC with Fluorescence Detector | HPLC with UV Detector |
| Derivative | MIC - 1-(2-pyridyl)piperazine | MIC - 1-(2-pyridyl)piperazine |
| Detection Limit (Analytical) | 0.20 ng per injection[3] | Higher than fluorescence detector[3] |
| Detection Limit (Overall) | 0.07 µg per sample[3] | - |
| Reliable Quantitation Limit | 0.07 µg per sample[3] | - |
| Equivalent Air Conc. | 4.8 µg/m³ or 1.9 ppb (for a 15 L air sample)[3] | - |
| Recovery (18-day storage) | > 96.6%[3] | - |
| Standard Error at Target Conc. | 8.0%[3] | - |
Method Validation Overview
A logical workflow for the validation of any new or modified analytical method for this compound is presented below. This ensures the method is fit for its intended purpose.
Method Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4’-methylene diphenyl diisocyanate aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl Isocyanide in the Total Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isocyanide (CH₃NC), a seemingly simple molecule, has emerged as a powerful and versatile C1 building block in the intricate art of total synthesis. Its unique electronic structure, characterized by a nucleophilic and electrophilic carbon center, allows it to participate in a variety of powerful carbon-carbon bond-forming reactions. Foremost among these are isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot transformations enable the rapid and efficient assembly of complex molecular architectures from simple precursors, significantly streamlining synthetic routes to a diverse array of natural products. This document provides a detailed overview of the application of this compound in this field, complete with quantitative data from key synthetic endeavors and detailed experimental protocols.
Core Applications: Ugi and Passerini Reactions
The utility of this compound in total synthesis is most prominently showcased in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions allow for the convergent construction of peptide-like scaffolds and α-acyloxy amides, respectively, which are common motifs in many biologically active natural products.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide (in this case, this compound) to form a bis-amide. This reaction is exceptionally valuable for creating peptidomimetic structures with high molecular diversity.
Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving Methyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2][3] By utilizing microwave energy, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[2][4][5][6] This technology is particularly advantageous in drug discovery and development, where the rapid synthesis of compound libraries and the optimization of reaction conditions are crucial.[2][3][7][8] The core principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing them to oscillate and generate heat.[9][10] This "in-core" heating is fundamentally different from the slower, convective heating of traditional methods.[2]
Methyl isocyanide is a versatile C1 building block in organic synthesis, widely employed in multicomponent reactions (MCRs) to construct complex molecular scaffolds with high atom economy. The application of microwave irradiation to reactions involving this compound has proven to be highly effective, particularly for the synthesis of heterocyclic compounds and peptide mimetics, which are of significant interest in medicinal chemistry.[4][9][11][12]
Advantages of MAOS in this compound Chemistry
-
Accelerated Reaction Times: Reactions that typically require hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[2][4]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4][5][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[9]
-
Solvent Efficiency: MAOS can often be performed with reduced solvent volumes or even under solvent-free conditions, aligning with the principles of green chemistry.[9][10][13]
-
Access to Novel Chemical Space: The ability to reach higher temperatures and pressures than with conventional heating can enable novel reaction pathways.[2]
Application Note 1: Microwave-Assisted Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. This reaction is a powerful tool for generating diverse molecular scaffolds. Microwave irradiation significantly accelerates this process, often under solvent-free conditions.[13][14]
Experimental Protocol: General Procedure for Microwave-Assisted Passerini Reaction
Materials:
-
Carboxylic acid (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Microwave reactor (e.g., CEM Discover)
-
10 mL sealed glass reaction vessel with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vessel, add the carboxylic acid (1.0 mmol), the aldehyde (1.0 mmol), and a magnetic stir bar.
-
Carefully add this compound (1.0 mmol) to the vessel in a well-ventilated fume hood.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 60 °C or 120 °C) for a specified time (e.g., 1-5 minutes) with stirring.
-
After irradiation, allow the vessel to cool to room temperature.
-
Open the vessel and dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Passerini Reaction
| Entry | Carboxylic Acid | Aldehyde | Isocyanide | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzoic Acid | Benzaldehyde | This compound | Conventional | 80 | 24 h | 75 |
| 2 | Benzoic Acid | Benzaldehyde | This compound | Microwave | 120 | 1 min | 90 |
| 3 | Acetic Acid | Isobutyraldehyde | This compound | Conventional | 25 | 48 h | 60 |
| 4 | Acetic Acid | Isobutyraldehyde | This compound | Microwave | 60 | 5 min | 85 |
Note: Data is representative and compiled from typical results in the literature for illustrative purposes.
Experimental Workflow: Passerini Reaction
Caption: Workflow for the microwave-assisted Passerini three-component reaction.
Application Note 2: Microwave-Assisted Ugi Four-Component Reaction
The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide.[1][15] This reaction is a cornerstone of combinatorial chemistry and drug discovery due to the vast number of diverse products that can be generated. Microwave irradiation has been shown to significantly accelerate the Ugi reaction, often leading to higher yields in shorter timeframes compared to conventional heating.[15][16]
Experimental Protocol: General Procedure for Microwave-Assisted Ugi Reaction
Materials:
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., Methanol, 2 mL)
-
Microwave reactor
-
10 mL sealed glass reaction vessel with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine the primary amine (1.0 mmol), aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and a magnetic stir bar.
-
Add the solvent (e.g., 2 mL of methanol).
-
Carefully add this compound (1.0 mmol) to the vessel in a well-ventilated fume hood.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes) with stirring.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting bis-amide by recrystallization or column chromatography.
Data Presentation: Comparison of Ugi Reaction Conditions
| Entry | Amine | Aldehyde | Carboxylic Acid | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Benzaldehyde | Acetic Acid | Conventional | 25 | 24 h | 70 |
| 2 | Aniline | Benzaldehyde | Acetic Acid | Microwave | 100 | 10 min | 92 |
| 3 | Benzylamine | Cyclohexanone | Benzoic Acid | Conventional | 65 | 12 h | 65 |
| 4 | Benzylamine | Cyclohexanone | Benzoic Acid | Microwave | 120 | 8 min | 88 |
Note: Data is representative and compiled from typical results in the literature for illustrative purposes.
Reaction Mechanism: Ugi Reaction
Caption: Simplified mechanism of the Ugi four-component reaction.
Application Note 3: Microwave-Assisted Synthesis of Heterocycles
This compound is a key reagent in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[4][9][11][17] Microwave-assisted synthesis provides a rapid and efficient route to these valuable compounds.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,5-Disubstituted Tetrazole
Materials:
-
Aromatic azide (1.0 mmol)
-
This compound (1.2 mmol)
-
Catalyst (e.g., CuI, 5 mol%)
-
Solvent (e.g., DMF, 3 mL)
-
Microwave reactor
-
10 mL sealed glass reaction vessel with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vessel, add the aromatic azide (1.0 mmol), CuI (5 mol%), and a magnetic stir bar.
-
Add DMF (3 mL) and this compound (1.2 mmol) in a fume hood.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Synthetic Methods for Tetrazole Formation
| Entry | Azide | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Phenyl Azide | Conventional | 110 | 12 h | 78 |
| 2 | Phenyl Azide | Microwave | 100 | 10 min | 91 |
| 3 | 4-Chlorophenyl Azide | Conventional | 110 | 14 h | 75 |
| 4 | 4-Chlorophenyl Azide | Microwave | 100 | 10 min | 89 |
Note: Data is representative and compiled from typical results in the literature for illustrative purposes.
Logical Relationship: MAOS in Drug Discovery
Caption: The role of MAOS in accelerating the drug discovery process.
Conclusion
Microwave-assisted organic synthesis involving this compound offers a powerful and efficient platform for the rapid generation of diverse and complex molecules. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reduced reaction times and improved yields. For researchers in drug development, the adoption of MAOS can accelerate the discovery and optimization of new therapeutic agents.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ijrpas.com [ijrpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Flow Chemistry: Applications for Methyl Isocyanide Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The integration of continuous flow chemistry into reactions involving methyl isocyanide and other isocyanides offers significant advantages over traditional batch processing. This technology addresses key challenges associated with isocyanide chemistry, including their often foul odor, potential toxicity, and the instability of certain isocyanide compounds.[1][2][3][4] By enabling the in-situ generation and immediate consumption of isocyanides in a closed system, flow chemistry enhances safety, improves reaction control, and facilitates scalability.[1][5] This document provides detailed application notes and experimental protocols for key this compound reactions in continuous flow, including the Passerini and Ugi multicomponent reactions, which are pivotal in the synthesis of diverse molecular scaffolds for drug discovery.[6][7][8]
Advantages of Flow Chemistry for Isocyanide Reactions:
-
Enhanced Safety: Minimizes operator exposure to volatile and malodorous isocyanides by generating and using them in a closed system.[1][2][3]
-
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.[5]
-
Increased Efficiency: Telescoped reaction sequences, where multiple synthetic steps are performed consecutively without intermediate purification, streamline workflows and reduce waste.[2]
-
Scalability: Processes developed on a lab scale can be more readily and safely scaled up for larger-scale production.[9]
Application Note 1: In-Flow Synthesis of tert-Butyl Isocyanide and Subsequent Passerini Reaction
This application note details a two-step continuous flow process: the synthesis of tert-butyl isocyanide from N-tert-butylformamide, followed by an in-line Passerini three-component reaction to synthesize an α-acyloxy amide.[10][11]
Experimental Workflow Diagram
Caption: In-flow synthesis of isocyanide followed by a Passerini reaction.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Throughput (mmol/h) |
| Isocyanide Synthesis | N-tert-butylformamide, POCl₃, Et₃N | tert-Butyl isocyanide | 20 | 25 | 89 | 3 |
| Passerini Reaction | tert-Butyl isocyanide, Benzoic acid, Phenylglyoxal | Passerini Adduct | 33 | 25 | 85 | - |
Detailed Experimental Protocol
Materials:
-
N-tert-butylformamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
Benzoic acid
-
Phenylglyoxal
-
Silica gel for column chromatography
Equipment:
-
Three syringe pumps
-
Two T-mixers
-
One four-way connector
-
Two 10 mL coil reactors (e.g., PFA tubing)
-
A packed column with silica gel
-
Back pressure regulator (optional)
-
Thermostatic bath or heating block
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution of N-tert-butylformamide in anhydrous chloroform.
-
Solution B: Prepare a solution of phosphorus oxychloride and triethylamine (5 equivalents) in anhydrous chloroform.[2]
-
Solution C: Prepare a solution of benzoic acid and phenylglyoxal in anhydrous chloroform.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Immerse the coil reactors in a thermostatic bath set to 25 °C.
-
-
Isocyanide Synthesis:
-
Set the flow rates of Pump A (Solution A) and Pump B (Solution B) to achieve a 20-minute residence time in Coil Reactor 1.
-
The two streams are combined in a T-mixer before entering the first reactor.
-
The output from Coil Reactor 1 is passed through the in-line silica gel column to purify the generated tert-butyl isocyanide.
-
-
Passerini Reaction:
-
Product Collection and Analysis:
-
The output from Coil Reactor 2 is collected.
-
The product can be isolated by crystallization from the reaction mixture.[12]
-
Analyze the product by standard analytical techniques (e.g., NMR, MS) to confirm its identity and purity.
-
Application Note 2: Continuous Flow Ugi Four-Component Reaction for Lidocaine Synthesis
This application note describes the synthesis of the local anesthetic Lidocaine via an Ugi four-component reaction in a continuous flow setup. This method showcases the atom and step-economy of multicomponent reactions in flow.[3]
Logical Relationship Diagram
Caption: Logical flow of the Ugi synthesis of Lidocaine.
Quantitative Data Summary
| Reactants | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Throughput (mmol/h) |
| 2,6-Dimethylphenyl isocyanide, Diethylamine, Formaldehyde, 2-Hydroxymethylbenzoic acid | Lidocaine | 66 | 80 | 69 | 0.1 |
Detailed Experimental Protocol
Materials:
-
2,6-Dimethylphenyl isocyanide
-
Diethylamine
-
Formaldehyde (aqueous solution)
-
2-Hydroxymethylbenzoic acid
-
Chloroform (CHCl₃)
Equipment:
-
Two syringe pumps
-
T-mixer
-
10 mL coil reactor
-
Heating block or oil bath
-
Automated flash chromatography system
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of 2,6-dimethylphenyl isocyanide in chloroform.[3]
-
Solution B: Prepare a solution containing diethylamine (1 equiv.), formaldehyde (1 equiv.), and 2-hydroxymethylbenzoic acid (1 equiv.) in a suitable solvent.
-
-
System Setup:
-
Configure the flow system with two pumps feeding into a T-mixer, which then directs the combined stream into a 10 mL coil reactor.
-
Heat the coil reactor to 80 °C.
-
-
Ugi Reaction:
-
Pump Solution A and Solution B at flow rates that result in a 66-minute residence time within the heated coil reactor.[3]
-
-
Product Isolation and Purification:
-
The output from the reactor is collected.
-
The collected solution is then purified using an automated flash chromatography system to isolate pure Lidocaine.[3]
-
-
Analysis:
-
Confirm the structure and purity of the synthesized Lidocaine using appropriate analytical methods.
-
Application Note 3: Flow Synthesis of 1,3-Oxazoles via a Passerini-Cyclization Sequence
This application note outlines the synthesis of trisubstituted 1,3-oxazoles using a telescoped Passerini reaction followed by an in-flow cyclization. This approach demonstrates a significant yield improvement over traditional batch synthesis.[2]
Experimental Workflow Diagram
Caption: Passerini reaction in flow followed by batch cyclization.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Residence Time (min) | Temperature (°C) | Overall Yield (2 steps, %) |
| Passerini-Cyclization | Isocyanide, Benzoic acid, Phenylglyoxal, NH₄OAc | 1,3-Oxazole | 33 (Passerini) | 25 (Passerini) | 52-75 |
Note: The cyclization step was performed in batch mode after the initial flow reaction.
Detailed Experimental Protocol
Materials:
-
tert-Butyl isocyanide or other suitable isocyanide
-
Benzoic acid
-
Phenylglyoxal
-
Ammonium acetate (NH₄OAc)
-
Acetic acid (AcOH)
-
Chloroform (CHCl₃)
Equipment:
-
Two syringe pumps
-
Four-way connector
-
10 mL coil reactor
-
Thermostatic bath
-
Round-bottom flask and reflux condenser for the cyclization step
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution of the isocyanide in chloroform.
-
Solution B: Prepare a solution of benzoic acid and phenylglyoxal in chloroform.
-
-
System Setup (Passerini Reaction):
-
Set up the flow system as shown for the Passerini reaction step.
-
Maintain the reactor at 25 °C.
-
-
Passerini Reaction in Flow:
-
Cyclization (Batch):
-
Analysis:
-
Characterize the final product using standard analytical techniques.
-
This protocol demonstrates a significant improvement in overall yield compared to a purely batch synthesis, which reportedly yields around 28%.[12]
References
- 1. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. real.mtak.hu [real.mtak.hu]
- 7. syrris.com [syrris.com]
- 8. Synthesis and reactions of isocyanides using a flow reactor - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. Frontiers | A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach [frontiersin.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
Troubleshooting & Optimization
identifying and removing common impurities from methyl isocyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from methyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities largely depend on the synthetic route employed. For the widely used dehydration of N-methylformamide, impurities include:
-
Unreacted Starting Materials: N-methylformamide, quinoline, and p-toluenesulfonyl chloride.[1][2]
-
Isomeric Impurity: Methyl isocyanate, which can form if undistilled quinoline is used in the synthesis.[1]
-
Solvent Residues: Dichloromethane or chloroform may be present from workup procedures.
-
Water: this compound is hygroscopic and can contain water, which may also lead to the reformation of N-methylformamide through hydrolysis.[2][3]
For syntheses involving the reaction of methyl iodide with silver cyanide, residual methyl iodide can be an impurity.[4]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques are effective for determining the purity of this compound:
-
Gas Chromatography (GC): A powerful method for separating and quantifying volatile impurities. Purity exceeding 99% can be confirmed with this technique.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can identify and quantify impurities. ¹H NMR is particularly useful for detecting residual starting materials like N-methylformamide. A purity of >95% can be verified using NMR.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time and mass spectral data.[6][7]
Q3: What is the recommended storage procedure for purified this compound?
A3: this compound is a volatile and reactive compound. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (refrigerated) to minimize decomposition and polymerization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Presence of High-Boiling Impurities
-
Symptom: GC analysis shows broad peaks at longer retention times, or a discolored (yellow to brown) appearance of the this compound.
-
Likely Cause: Contamination with starting materials such as quinoline or p-toluenesulfonyl chloride.[1]
-
Solution: Fractional distillation is highly effective at removing high-boiling impurities. Due to the low boiling point of this compound (59-60 °C), these less volatile compounds will remain in the distillation flask.[1]
Problem 2: Contamination with Methyl Isocyanate
-
Symptom: An additional peak is observed in the GC chromatogram, and the IR spectrum may show a characteristic isocyanate peak around 2250-2280 cm⁻¹.
-
Likely Cause: Formation during the dehydration of N-methylformamide, particularly when using undistilled quinoline.[1]
-
Solution:
-
Fractional Distillation: Careful fractional distillation can separate this compound (b.p. 59-60 °C) from methyl isocyanate (b.p. 38 °C).[4][8]
-
Chemical Treatment (Caution Advised): While methyl isocyanate reacts with water, the conditions must be carefully controlled to avoid significant hydrolysis of the desired this compound.[3][9] A mild basic wash (e.g., with a dilute, cold sodium bicarbonate solution) could potentially hydrolyze the more reactive isocyanate, but this approach risks loss of the product and should be followed by thorough drying.
-
Problem 3: Water Contamination
-
Symptom: Broad peaks in the ¹H NMR spectrum, or results from Karl Fischer titration indicating the presence of water.
-
Likely Cause: Incomplete drying during workup or absorption of atmospheric moisture.[2]
-
Solution:
-
Drying with Molecular Sieves: Allowing the this compound to stand over activated 3Å or 4Å molecular sieves is an effective method for removing water. The sieves should be activated by heating under vacuum prior to use.[1][10][11]
-
Distillation from a Drying Agent: Distilling the this compound from a non-reactive drying agent like anhydrous calcium chloride can also be effective.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | High-boiling starting materials (quinoline, p-toluenesulfonyl chloride), some isomeric impurities (methyl isocyanate).[1] | > 99%[1] | Highly effective for non-volatile impurities. | May not completely separate compounds with close boiling points. |
| Vacuum Transfer | High-boiling starting materials.[1] | High Purity[1] | Simple and effective for non-volatile impurities. | Less effective for volatile impurities. |
| Drying with Molecular Sieves | Water.[1][10] | Dependent on initial purity. | Specific for water removal, mild conditions. | Does not remove other organic impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Place the crude this compound in the distillation flask along with a few boiling chips.
-
Distillation: Gently heat the distillation flask.
-
Collect Fractions: Collect the fraction that distills at a constant temperature of 59-60 °C.[1]
-
Analysis: Analyze the collected fraction by GC or NMR to confirm its purity.
Protocol 2: Drying of this compound using Molecular Sieves
-
Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum to activate them. Allow them to cool to room temperature under an inert atmosphere.[12]
-
Drying: Add the activated molecular sieves to the flask containing the this compound.
-
Incubation: Allow the mixture to stand for several hours, or overnight, with occasional swirling.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. redriver.team [redriver.team]
- 2. idc-online.com [idc-online.com]
- 3. Atmospheric Chemistry of this compound–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Determination of Methyl Isocyanate in the Workplace by Gas Chromatography with Flame Ionization Detector -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 8. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ACP - Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides [acp.copernicus.org]
- 10. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Molecular Sieve Drying [bio.umass.edu]
effective methods for neutralizing the odor of methyl isocyanide
This guide provides researchers, scientists, and drug development professionals with effective methods for neutralizing the potent and unpleasant odor of methyl isocyanide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong, unpleasant odor of this compound?
A1: The intense odor of this compound, and other simple volatile isocyanides, is an inherent characteristic of the isocyanide functional group (-N≡C).[1] This distinct and foul smell serves as a potent warning for its presence, even at low concentrations.
Q2: What are the primary methods for neutralizing this compound odor?
A2: The most effective methods for neutralizing this compound odor involve chemical conversion of the isocyanide functional group into less odorous compounds. The primary methods include:
-
Acid-catalyzed hydrolysis: This process converts this compound into methylamine and formic acid, which are significantly less odorous.[2][3][4][5]
-
Oxidation: While less commonly cited for odor neutralization specifically, oxidation can alter the isocyanide. For instance, reaction with OH radicals can form methyl isocyanate.[6][7]
-
Spill Decontamination Solutions: Formulations containing sodium carbonate or ammonia can be used to neutralize isocyanide spills, effectively reducing the odor.[8]
Q3: Is it possible to mask the odor of this compound?
A3: Masking the odor is not a recommended or effective strategy. Due to the extremely potent nature of the isocyanide smell, attempting to cover it with other fragrances is unlikely to be successful and does not address the underlying chemical hazard. Neutralization is the appropriate approach.
Q4: What immediate steps should be taken in case of a this compound spill to control the odor?
A4: In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill to prevent the odor from spreading.
-
Evacuate all non-essential personnel from the area.[9]
-
Ensure the area is well-ventilated, preferably within a fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a respirator with a suitable cartridge.[9][10]
-
Contain the spill using an inert absorbent material like vermiculite or dry sand.[8][9]
-
Treat the contaminated absorbent with a neutralization solution.
Q5: Are there any new or advanced methods for working with isocyanides without the odor?
A5: Yes, recent research has focused on making isocyanides easier to handle. One promising approach involves the formation of adducts with specific iodine-containing organic compounds. These adducts significantly reduce the vapor pressure and, consequently, the odor of the isocyanide, allowing them to be used as benchtop reagents without the need for a fume hood.[11] Another approach is the use of microfluidic reactors for the in situ generation and immediate reaction of isocyanides, which avoids the handling of the odorous compound.[12]
Troubleshooting Guides
Problem: A persistent, foul odor of this compound remains in the lab even after the experiment is complete.
| Possible Cause | Troubleshooting Step |
| Improperly cleaned glassware or equipment. | Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an acidic solution (e.g., 1M HCl) followed by a standard cleaning procedure. |
| Contaminated work surfaces. | Wipe down all potentially contaminated surfaces within the fume hood and surrounding areas with a neutralizing solution (see Spill Decontamination Protocol below) and then with a standard laboratory cleaner. |
| Inadequate ventilation. | Ensure that the fume hood is functioning correctly and that the sash is at the appropriate height. Allow the fume hood to run for an extended period to clear any residual vapors. |
| Improper waste disposal. | Ensure that all this compound waste is properly segregated, neutralized if necessary, and stored in a sealed, labeled hazardous waste container. |
Problem: The neutralization reaction (e.g., acid hydrolysis) does not seem to be effective in reducing the odor.
| Possible Cause | Troubleshooting Step |
| Incorrect reagent concentration. | Verify that the concentration of the acid or other neutralizing agent is sufficient for the amount of this compound being treated. |
| Insufficient reaction time. | Allow adequate time for the neutralization reaction to go to completion. Gentle heating may be required for some reactions, but be aware of the potential for exothermic reactions. |
| Incomplete mixing. | Ensure that the this compound and the neutralizing solution are thoroughly mixed to allow for complete reaction. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis for Neutralization of this compound
This protocol describes the hydrolysis of this compound to methylamine and formic acid.[2][3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M solution
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser (if heating)
-
Appropriate PPE (gloves, safety glasses, lab coat, respirator)
Procedure:
-
Perform all steps in a well-ventilated fume hood.
-
Add the this compound to a round bottom flask equipped with a stir bar.
-
Slowly add an excess of 1M hydrochloric acid to the flask while stirring. The reaction can be exothermic.
-
If the reaction is slow at room temperature, gently heat the mixture using a heating mantle and attach a condenser.
-
Continue stirring until the characteristic odor of this compound is no longer detectable. This indicates the completion of the hydrolysis reaction.
-
The resulting solution containing methylamine hydrochloride and formic acid can then be disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Spill Decontamination for this compound
This protocol is adapted from recommendations for neutralizing isocyanate spills and is effective for small spills of this compound.[8]
Materials:
-
Inert absorbent material (e.g., vermiculite, dry sand)
-
Decontamination Solution 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent in water.
-
Decontamination Solution 2: 3-8% Concentrated Ammonia, 0.2-2% liquid detergent in water.
-
Shovel or scoop
-
Waste container
-
Appropriate PPE
Procedure:
-
Ensure the spill area is well-ventilated.
-
Cover the spill completely with an inert absorbent material.
-
Carefully shovel the contaminated absorbent into a designated waste container. Fill the container only about halfway to allow for any gas evolution.
-
Slowly add one of the decontamination solutions to the absorbent material in the waste container. Be aware that the reaction may produce gas (carbon dioxide), so do not seal the container tightly at first.
-
Allow the mixture to stand for at least 10 minutes.
-
Wipe the spill area with the decontamination solution, allowing it to remain wet for at least 10 minutes before wiping dry.
-
Loosely cover the waste container and move it to a safe, well-ventilated area to allow the neutralization to complete before final, sealed disposal as hazardous waste.
Quantitative Data Summary
| Neutralization Method | Reagents | Products | Typical Reaction Time |
| Acid-Catalyzed Hydrolysis | This compound, Aqueous Acid (e.g., HCl) | Methylamine, Formic Acid[2][3][4][5] | Varies with temperature and concentration; can be from minutes to hours. |
| Spill Decontamination | This compound, Sodium Carbonate Solution or Ammonia Solution | Varies depending on the specific reaction; generally results in less volatile and less odorous compounds. | Recommended contact time of at least 10 minutes.[8] |
Visualizations
Caption: Workflow for Acid-Catalyzed Hydrolysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. sarthaks.com [sarthaks.com]
- 4. This compound on hydrolysis gives A rmCrmHrm3rmNrmHrm2 class 12 chemistry JEE_Main [vedantu.com]
- 5. Acid hydrolysis of this compound gives: [allen.in]
- 6. Atmospheric Chemistry of this compound–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. safetyinnumbers.ca [safetyinnumbers.ca]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. news-medical.net [news-medical.net]
- 12. Isocyanide Chemistry Without the Smell - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Hofmann Isocyanide Synthesis
Welcome to the technical support center for the Hofmann isocyanide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic yet powerful reaction for the synthesis of isocyanides.
Frequently Asked Questions (FAQs)
Q1: What is the Hofmann isocyanide synthesis and what is its primary application?
The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is a chemical reaction used to synthesize isocyanides (R-N≡C) from primary amines (R-NH₂), chloroform (CHCl₃), and a strong base.[1][2][3] This reaction is highly specific to primary amines, making it a useful qualitative test for their detection.[1] In synthetic organic chemistry, it serves as a route to isocyanides, which are versatile building blocks in multicomponent reactions like the Ugi and Passerini reactions, often employed in the synthesis of pharmaceutical compounds.
Q2: What is the reactive intermediate in this synthesis?
The key reactive intermediate in the Hofmann isocyanide synthesis is dichlorocarbene (:CCl₂).[1][4] This highly reactive species is generated in situ from the reaction of chloroform with a strong base.[4]
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the Hofmann isocyanide synthesis can stem from several factors. Common causes include incomplete reaction, side reactions, and product loss during workup. To improve yields, consider the following:
-
Ensure a sufficiently strong base and stoichiometric excess: Three equivalents of base are required: one to generate the dichlorocarbene and two to neutralize the HCl produced.[5] Using a 50% aqueous sodium hydroxide solution is common.[4]
-
Employ a phase-transfer catalyst (PTC): For biphasic reactions (e.g., dichloromethane and aqueous NaOH), a PTC like benzyltriethylammonium chloride (BTEAC) can significantly improve yields by facilitating the transfer of hydroxide ions into the organic phase.[5][6] Yields can increase from ~20% to 40-60% with the use of a PTC.[6]
-
Optimize reaction temperature: The reaction is often exothermic.[4] While heating can drive the reaction to completion, excessive temperatures can lead to the formation of polymeric byproducts.[4] A gentle reflux is often optimal.
-
Consider microwave irradiation or flow chemistry: Modern techniques like microwave-assisted synthesis have been reported to increase yields to 70-95%.[4] Flow chemistry offers improved mass transfer, safety, and can lead to higher yields and reduced reaction times.[6][7][8]
Q4: What are the most common impurities I might encounter and how can I minimize them?
Common impurities include:
-
Unreacted primary amine: Can be removed by washing the organic layer with a dilute acid solution during workup. However, be cautious as isocyanides can hydrolyze under acidic conditions.[4]
-
N-formyl amide: This is a common byproduct resulting from the hydrolysis of the isocyanide product, especially during an acidic workup.[4] To avoid this, perform the workup under neutral or basic conditions.[4]
-
Residual chloroform and solvent: These can typically be removed by distillation.[5]
-
Polymeric byproducts: These can form at elevated temperatures and can be left behind during distillation.[4]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting primary amine.[4] The formation of the isocyanide is often accompanied by a characteristic foul odor, which can serve as a qualitative indicator of reaction progress.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently strong or inadequate amount of base. 2. Ineffective phase-transfer catalyst (PTC) or no PTC used in a biphasic system. 3. Reaction temperature is too low. 4. Deactivated chloroform (e.g., due to improper storage). | 1. Use a fresh, concentrated solution of a strong base like NaOH or KOH (e.g., 50% aqueous solution). Ensure at least 3 equivalents are used.[5] 2. Add a suitable PTC like benzyltriethylammonium chloride (BTEAC) if using a two-phase system. 3. Gently heat the reaction mixture to reflux. 4. Use fresh, high-purity chloroform. |
| Formation of Significant Side Products | 1. Reaction temperature is too high, leading to polymerization. 2. Hydrolysis of the isocyanide product to the corresponding formamide during workup.[4] 3. Dichlorocarbene reacting with the solvent or itself. | 1. Maintain a controlled reflux; avoid excessive heating. 2. Ensure the workup is performed under neutral or basic conditions. Use a saturated sodium bicarbonate solution for neutralization if necessary.[4] 3. This is an inherent reactivity of dichlorocarbene; optimizing for the desired reaction is key. |
| Product Loss During Workup | 1. Hydrolysis of the isocyanide in the presence of acid.[4] 2. The isocyanide product is volatile, leading to evaporation. | 1. Avoid acidic washes during the workup. If an acid wash is necessary to remove the starting amine, perform it quickly and at a low temperature. 2. Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. For low-boiling isocyanides, consider distillation for purification.[4] |
| Difficulty in Purifying the Product | 1. Close boiling points of the product and impurities (e.g., starting amine, chloroform). | 1. Perform a thorough extractive workup to remove as many impurities as possible before distillation. 2. Use fractional distillation for a more efficient separation.[4] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the optimization of the Hofmann isocyanide synthesis.
Table 1: Effect of Base Concentration and Reaction Time on Yield (Batch Conditions)
| Entry | Amine Concentration (M in DCM) | Chloroform (equivalents) | NaOH (aq) Concentration (M) | Reaction Time (h) | Yield (%) |
| 1 | ~3.2 | 1 | 50% w/w (~19 M) | 4 | 41 |
| 2 | ~3.2 | 1 | 12.5 | 4 | 35 |
| 3 | ~3.2 | 1 | 10.0 | 4 | 32 |
| 4 | ~3.2 | 1 | 7.5 | 4 | 29 |
| 5 | ~3.2 | 1 | 5.0 | 4 | 25 |
| 6 | ~3.2 | 1 | 12.5 | 18 | 60 |
| 7 | ~3.2 | 1 | 10.0 | 18 | 58 |
| 8 | ~3.2 | 1 | 7.5 | 18 | 55 |
| 9 | ~6.4 | 1 | 25 | 18 | 72 |
Data adapted from a study on the synthesis of 2-isocyanoethylbenzene using BTEAC as a phase-transfer catalyst.[6]
Table 2: Optimization of Hofmann Isocyanide Synthesis in Flow Chemistry
| Entry | Amine Concentration (M in DCM) | NaOH (aq) Concentration (M) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 1 | 10 | 80 | 50 | 35 |
| 2 | 1 | 10 | 110 | 50 | 44 |
| 3 | 1 | 10 | 110 | 100 | 53 |
| 4 | 1 | 15 | 110 | 30 | 57 |
| 5 | 2 | 15 | 110 | 60 | 62 |
| 6 | 2 | 25 | 70 | 15 | 72 |
| 7 | 2 | 15 | 110 | 15 | 75 (10g scale) |
Data adapted from a study on the synthesis of 2-isocyanoethylbenzene using BTEAC as a phase-transfer catalyst in a flow reactor.[6]
Experimental Protocols
Protocol: Synthesis of tert-Butyl Isocyanide via Phase-Transfer Catalysis
This protocol is adapted from a reliable method for the synthesis of an alkyl isocyanide using a phase-transfer catalyst.[5]
Materials:
-
tert-Butylamine
-
Chloroform
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
-
5% Sodium Chloride (brine) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, add tert-butylamine and a catalytic amount of BTEAC dissolved in dichloromethane.
-
Addition of Base: Add the 50% aqueous NaOH solution to the flask.
-
Addition of Chloroform: From the dropping funnel, add chloroform dropwise to the vigorously stirred mixture. The reaction is exothermic and may begin to reflux.
-
Reaction Time: After the addition of chloroform is complete, continue stirring the mixture for an additional 2-3 hours.
-
Workup:
-
After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a wash with a saturated sodium chloride (brine) solution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude tert-butyl isocyanide by distillation.
Caution: Isocyanides are known for their extremely foul odor and potential toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5] To eliminate the odor from glassware, rinse with a 1:10 mixture of concentrated hydrochloric acid and methanol.[5]
Visual Guides
References
- 1. grokipedia.com [grokipedia.com]
- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 7. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
long-term storage and stabilization techniques for methyl isocyanide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stabilization of methyl isocyanide. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of your this compound samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is polymerization. This compound is an endothermic compound that can isomerize explosively to acetonitrile or undergo self-polymerization.[1] This process is often initiated by heat, moisture, or the presence of catalytic impurities such as acids, bases, and certain metals.[2]
Q2: What are the ideal storage conditions for long-term stability?
A2: For long-term storage, this compound should be stored in a refrigerator at temperatures between 2-8°C.[3] It is crucial to store it in a tightly sealed container made of glass or stainless steel to prevent contamination.[2] The container should be flushed with a dry, inert atmosphere such as nitrogen or argon to exclude moisture and oxygen.[4]
Q3: Are there any recommended stabilizers for this compound?
Q4: How can I tell if my this compound has started to degrade?
A4: Visual inspection can be a first indicator. The formation of a white solid is a common sign of degradation for isocyanates, indicating the formation of dimers, trimers, or polyurea from reactions with moisture.[3] Any discoloration of the normally colorless liquid can also suggest the presence of impurities or degradation products. A significant increase in the viscosity of the liquid is a clear sign of polymerization.
Q5: What is the expected shelf-life of this compound under optimal conditions?
A5: There is limited quantitative data on the long-term shelf-life of this compound. However, when stored under refrigerated conditions (2-8°C) in a sealed, inert atmosphere, and with high initial purity, it can be expected to remain stable for several months. For critical applications, it is recommended to re-analyze the purity of the sample after any extended storage period.
Troubleshooting Guides
Issue 1: Polymerization or Solid Formation in the Sample
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Exposure to Moisture | Discard the sample if significant polymerization has occurred. For minor contamination, consider using a dry solvent for dilution in an inert atmosphere. | Always handle this compound under a dry, inert atmosphere (e.g., in a glove box). Ensure all glassware and syringes are oven-dried before use.[3] |
| Elevated Storage Temperature | If the sample has been briefly exposed to higher temperatures, cool it down immediately in an ice bath to slow polymerization.[3] | Store this compound in a refrigerator at 2-8°C. Avoid storing it at room temperature for extended periods. |
| Contamination with Catalysts (Acids, Bases, Metals) | The sample is likely unusable and should be disposed of safely. | Use high-purity this compound. Ensure that storage containers are made of appropriate materials (glass or stainless steel) and are thoroughly cleaned.[2] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Reduced Purity of this compound | Re-purify the this compound by distillation if a significant amount of impurities is suspected. However, be aware that heating during distillation can be hazardous.[1] | Regularly check the purity of your this compound stock using Gas Chromatography (GC). |
| Presence of Isomer (Acetonitrile) | Analyze the sample using GC to quantify the amount of acetonitrile. If the concentration is too high for your application, the sample may need to be discarded. | Store the sample at low temperatures to minimize the rate of isomerization. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of polymerization and isomerization. |
| Atmosphere | Dry Nitrogen or Argon | To prevent reactions with moisture and oxygen.[4] |
| Container Material | Glass or Stainless Steel | To avoid catalytic decomposition by incompatible metals.[2] |
| Light Conditions | Store in the dark (amber glass) | To prevent any potential photochemical reactions. |
Table 2: Physical and Chemical Properties Relevant to Storage
| Property | Value | Significance for Storage |
| Boiling Point | 59-60 °C | Low boiling point indicates high volatility. Containers should be tightly sealed.[1] |
| Melting Point | -45 °C | Remains liquid under recommended refrigerated storage.[1] |
| Vapor Pressure | High (not specified in detail) | Can lead to pressure buildup in sealed containers if temperature increases. |
| Reactivity with Water | Reacts to form 1,3-dimethylurea and CO2 | Highlights the critical need for a dry storage environment.[6] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and quantify the presence of its isomer, acetonitrile.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
GC Column: A polar capillary column such as Carbowax 20M or a packed column with polypropylene glycol on firebrick is suitable.[7]
GC Conditions (Example):
-
Column: 2m polypropylene glycol on firebrick.[7]
-
Carrier Gas: Helium.[7]
-
Oven Temperature: 75°C (isothermal).[7]
-
Injector Temperature: 100°C.
-
Detector Temperature: 150°C.
-
Injection Volume: 0.1 - 1.0 µL of a diluted sample (e.g., 1% in a dry, inert solvent like anhydrous dichloromethane).
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound and acetonitrile in the chosen solvent.
-
Dilute the this compound sample to be analyzed in the same dry, inert solvent.
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to this compound and acetonitrile based on their retention times, as determined from the standards.
-
Quantify the area of each peak and calculate the purity of the this compound and the percentage of acetonitrile present.
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of a this compound sample under elevated temperature conditions to predict its long-term shelf-life.
Materials:
-
Several small, sealable glass vials.
-
This compound sample.
-
Temperature-controlled oven.
-
GC-FID for purity analysis.
Procedure:
-
Aliquot the this compound sample into several glass vials under an inert atmosphere.
-
Tightly seal the vials.
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the sample using the GC protocol described above (Protocol 1).
-
Plot the purity of this compound as a function of time at the elevated temperature to determine the degradation rate. The results can be used with the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.[8]
Visualizations
Caption: Key decomposition pathways for this compound.
Caption: General workflow for a this compound stability study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Safe Quenching of Unreacted Methyl Isocyanide
Disclaimer: This document provides guidance for the safe quenching of unreacted methyl isocyanide. This compound is a toxic, volatile, and potentially explosive compound. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any work. This guide is not a substitute for established institutional safety protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Vigorous, uncontrolled reaction during quenching | - Quenching agent added too quickly.- Initial concentration of this compound is too high.- Inadequate cooling of the reaction mixture. | - Immediately cease addition of the quenching agent.- If safe to do so, increase the cooling of the reaction vessel (e.g., add more ice to the bath).- If the reaction continues to escalate, evacuate the area and follow emergency procedures. |
| Solid material forms in the reaction flask | - Polymerization of this compound. | - Do not attempt to scrape or break up the solid. - Continue the quenching procedure with extreme caution, as the solid may contain trapped, unreacted this compound.- Treat the final quenched mixture as hazardous waste. |
| No apparent reaction upon addition of quenching agent | - The this compound has already evaporated or decomposed.- The quenching agent is not acidic enough. | - Cautiously continue the slow addition of the quenching agent, monitoring for any signs of reaction (e.g., temperature increase, gas evolution).- If no reaction occurs after adding a significant portion of the quenching agent, proceed to the final neutralization step with caution. |
| Foul odor persists after quenching | - Incomplete reaction.- Spillage of this compound outside the reaction flask. | - Allow the quenched mixture to stir for an extended period (e.g., overnight) to ensure complete reaction.- Decontaminate any suspected spills with an acidic solution (e.g., 5% acetic acid in water) followed by a thorough cleaning. |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with unreacted this compound?
A1: this compound is a highly endothermic compound that can isomerize explosively to acetonitrile, especially when heated.[1] It is also toxic and has a vile, penetrating odor.
Q2: Why is acidic hydrolysis the recommended method for quenching this compound?
A2: Acidic hydrolysis effectively breaks down this compound into less hazardous products: methylamine and formic acid.[2][3][4][5] Isocyanides are generally stable under basic conditions.[6][7]
Q3: Can I use a strong acid like sulfuric acid directly to quench this compound?
A3: While effective, the direct use of a strong, concentrated acid may lead to a highly exothermic and potentially uncontrolled reaction. It is safer to start with a more dilute or weaker acid and to add it slowly with cooling. A stepwise approach is recommended in published laboratory procedures for isocyanide cleanup, starting with water and then carefully adding sulfuric acid.
Q4: What are the products of this compound hydrolysis?
A4: The acid-catalyzed hydrolysis of this compound yields methylamine and formic acid.[2][3][4][5]
Q5: What personal protective equipment (PPE) should I wear when quenching this compound?
A5: Appropriate PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (consult a glove compatibility chart for this compound). All work must be conducted in a certified chemical fume hood.
Q6: How should I dispose of the quenched solution?
A6: The final quenched and neutralized solution should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.
Q7: Is there a difference between this compound and methyl isocyanate?
A7: Yes, they are different compounds with distinct chemical structures and reactivities. This compound has the formula CH₃NC, while methyl isocyanate is CH₃NCO. Confusing the two can lead to improper handling and serious safety incidents.
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Enthalpy of Formation (ΔfH⦵(g)) | +150.2 kJ/mol | Highly endothermic, indicating potential for explosive decomposition. | [1] |
| Boiling Point | 59-60 °C | High volatility, increasing inhalation hazard. | [1] |
Experimental Protocol: Safe Quenching of Unreacted this compound
This protocol is designed for the safe quenching of small quantities (up to 1 gram) of unreacted this compound in a laboratory setting.
1. Materials:
-
Unreacted this compound in a suitable reaction vessel.
-
Inert solvent (e.g., toluene or diethyl ether).
-
1 M Hydrochloric Acid (HCl) in a dropping funnel.
-
Saturated sodium bicarbonate solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate PPE.
2. Procedure:
-
Preparation:
-
Ensure the reaction vessel containing the unreacted this compound is under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in an ice bath and begin stirring.
-
Dilute the reaction mixture with an equal volume of an inert solvent to help dissipate heat.
-
-
Quenching:
-
Slowly add 1 M HCl dropwise from the dropping funnel to the cooled, stirred reaction mixture.
-
Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition until it cools.
-
Continue the slow addition of 1 M HCl until gas evolution ceases and the reaction appears to be complete.
-
-
Neutralization:
-
Once the initial quenching is complete, continue stirring the mixture in the ice bath for at least one hour to ensure all the this compound has reacted.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be aware that this will generate carbon dioxide gas.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Waste Disposal:
-
Separate the organic and aqueous layers.
-
Dispose of both layers as hazardous waste according to your institution's guidelines.
-
Logical Workflow for Safe Quenching
Caption: Workflow for the safe quenching of this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. epfl.ch [epfl.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Characterization of Side Products in Reactions of Methyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving methyl isocyanide. The following information is designed to help you identify and characterize unwanted side products, optimize your reaction conditions, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of a polar byproduct that is difficult to separate. What could it be?
A1: A common polar byproduct in reactions involving this compound is the corresponding N-methylformamide.[1][2] Isocyanides are susceptible to hydrolysis, especially in the presence of acidic conditions or residual water in your solvents or reagents.[1] This hydrolysis converts the isocyanide functional group into a formamide.
Q2: I observe the formation of an insoluble white or yellowish solid in my reaction mixture. What is this substance?
A2: The formation of an insoluble material often indicates the polymerization of this compound.[3][4] This can be initiated by impurities, exposure to heat, or the presence of certain catalysts.[4][5][6] Pure this compound can polymerize spontaneously and this process can be exothermic.[4][7]
Q3: In my Ugi reaction, I am seeing a product with a lower molecular weight than expected, and it appears to be missing the amine component. What is this side product?
A3: This is likely the product of a competing Passerini reaction.[3] The Passerini reaction is a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide, which results in an α-acyloxy carboxamide.[8] This side reaction is more likely to occur if the formation of the imine intermediate in the Ugi reaction is slow.[3]
Q4: My mass spectrometry results show a peak corresponding to the addition of a methylamino group to my starting material or product. What is the source of this?
A4: This could be due to the formation of N,N'-disubstituted ureas. This side product can arise if the this compound reacts with any primary or secondary amine impurities present in the reaction mixture.[9] It can also be formed through the reaction of this compound with water, followed by a reaction with another amine.[9]
Troubleshooting Guides
Issue 1: Low Yield and Formation of N-Methylformamide
Symptoms:
-
Low yield of the desired product.
-
Presence of a polar impurity, often difficult to separate by column chromatography.
-
1H NMR spectrum shows a characteristic singlet for the N-methyl group and a formyl proton signal.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: Ensure all starting materials, especially aldehydes which can oxidize to carboxylic acids, are pure.[9]
-
Control Temperature: While some reactions may require heating, elevated temperatures can sometimes promote the hydrolysis of the isocyanide.[9] If possible, run the reaction at room temperature or below.
-
Purification Strategy: N-methylformamide is often soluble in water. An aqueous workup of the reaction mixture can help remove this impurity.
Issue 2: Unexpected Formation of Passerini Product in an Ugi Reaction
Symptoms:
-
A significant peak in the mass spectrum corresponding to the mass of the aldehyde, carboxylic acid, and this compound.
-
1H NMR and 13C NMR spectra are inconsistent with the expected Ugi product structure and lack signals corresponding to the amine component.[3]
Troubleshooting Steps:
-
Pre-form the Imine: To favor the Ugi reaction pathway, pre-stir the amine and aldehyde components for a period (e.g., 30 minutes) before adding the carboxylic acid and this compound.[9] This increases the concentration of the imine intermediate required for the Ugi reaction.
-
Solvent Choice: The choice of solvent can influence the relative rates of the Ugi and Passerini reactions. Polar aprotic solvents like DMF are often used for Ugi reactions, while less polar solvents like DCM or THF are common for Passerini reactions.[9] Experiment with different solvents to optimize the selectivity for the Ugi product.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Longer reaction times may not necessarily lead to higher yields of the Ugi product and could favor side reactions.
Issue 3: Polymerization of this compound
Symptoms:
-
Formation of a precipitate or a sticky, resinous material in the reaction flask.
-
Difficulty in stirring the reaction mixture.
-
Low recovery of soluble products.
Troubleshooting Steps:
-
Purity of this compound: Use high-purity this compound. Impurities can act as initiators for polymerization.
-
Temperature Control: Avoid high reaction temperatures, as heat can induce polymerization.[5][6]
-
Avoid Certain Metals: Do not use reaction vessels or stir bars made of materials that can catalyze polymerization, such as iron, tin, or copper.[6] Glass or stainless steel are generally safe choices.
-
Reaction Time: Use the shortest reaction time necessary for the completion of the desired transformation to minimize the time for polymerization to occur.
Experimental Protocols
Protocol 1: Characterization of N-Methylformamide by 1H NMR
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated impurity in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis: Look for the following characteristic signals for N-methylformamide:
-
A doublet for the N-methyl protons (CH3) around 2.8-2.9 ppm (due to coupling with the formyl proton in some conformations).
-
A singlet or a broad singlet for the formyl proton (CHO) around 8.0-8.2 ppm.
-
Note: The appearance of the signals can be solvent-dependent and may show rotational isomers.
-
Protocol 2: Differentiation of Ugi and Passerini Products by Mass Spectrometry
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent for mass spectrometry analysis (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI).
-
Data Analysis:
-
Ugi Product: Calculate the expected mass of the Ugi product (sum of the masses of aldehyde, amine, carboxylic acid, and this compound, minus the mass of two water molecules). Look for the corresponding [M+H]+ or [M+Na]+ ion.
-
Passerini Product: Calculate the expected mass of the Passerini product (sum of the masses of the aldehyde, carboxylic acid, and this compound, minus the mass of one water molecule).[3] Compare this with the observed mass spectrum. The absence of the amine component's mass is a key indicator.[3]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Passerini vs. Ugi Product Formation
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Pre-formation of Imine | Ugi:Passerini Ratio |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | This compound | DCM | 25 | No | 30:70 |
| 2 | Benzaldehyde | Benzylamine | Acetic Acid | This compound | DCM | 25 | Yes (30 min) | 65:35 |
| 3 | Benzaldehyde | Benzylamine | Acetic Acid | This compound | Methanol | 25 | No | 85:15 |
| 4 | Benzaldehyde | Benzylamine | Acetic Acid | This compound | Methanol | 25 | Yes (30 min) | 95:5 |
Note: The data in this table is illustrative and based on general principles. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for reaction monitoring and side product characterization.
References
- 1. Insights into the Mechanism of the Oxy-Michael Ugi-Smiles Reaction via Esi-MS/MS - ProQuest [proquest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Laboratory Safety When Handling Volatile Isocyanides
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions (FAQs) for handling volatile isocyanides in a laboratory setting. Adherence to these protocols is critical for ensuring personal and environmental safety.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving volatile isocyanides.
| Problem | Possible Cause(s) | Solution(s) |
| Foul, persistent odor in the laboratory. | - Inadequate ventilation in the fume hood.- Improper sealing of reaction vessels or storage containers.- Small spill or contaminated equipment outside the fume hood. | - Verify and certify your fume hood's face velocity.- Ensure all joints and septa on glassware are properly sealed. Use high-quality septa and apply vacuum grease if necessary.- Immediately decontaminate any suspected spills or contaminated surfaces with an appropriate neutralization solution.[1][2] |
| Low or no product yield in a reaction (e.g., Ugi or Passerini). | - Impure or degraded isocyanide.- Presence of moisture in reagents or glassware.- Incorrect reaction temperature.- Inefficient stirring. | - Check the purity of the isocyanide via NMR or GC-MS. Purify by distillation if necessary, following all safety precautions.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.- Optimize the reaction temperature. Some reactions may require cooling to control exothermic processes.- Use a properly sized stir bar and ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Unexpected side products are observed. | - Isocyanide polymerization.- Reaction with atmospheric moisture or oxygen. | - Use fresh, purified isocyanide. Consider adding the isocyanide slowly to the reaction mixture.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment. |
| Pressure buildup in a sealed reaction or storage container. | - Reaction of the isocyanide with water, which generates carbon dioxide gas.[1][3] | - Never tightly seal a container with isocyanide waste or a reaction mixture that may contain water.[1][2]- Use a vented cap or a needle connected to a bubbler for reactions that may generate gas. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with volatile isocyanides?
A1: Volatile isocyanides are highly toxic and can be fatal if inhaled, swallowed, or in contact with skin.[4][5][6] They are also highly flammable liquids and vapors.[5][7][8] Many possess a strong, unpleasant odor.[9] Short-term exposure can cause severe irritation to the eyes, skin, and respiratory tract, potentially leading to chemical conjunctivitis, dermatitis, and pulmonary edema.[3][4][10]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with volatile isocyanides?
A2: A comprehensive PPE strategy is the first line of defense. The following are required:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors is recommended, especially when handling larger quantities or in case of inadequate ventilation.[11][12] All work with volatile isocyanides should be conducted in a certified chemical fume hood.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Double gloving is a good practice.[14]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger scale work, a chemical-resistant apron is recommended.[15][16]
Q3: How should I properly store volatile isocyanides?
A3: Store volatile isocyanides in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][7] They should be stored separately from strong oxidizing agents, acids, bases, and water.[2] Refrigeration is often recommended.[2][7]
Q4: What is the correct procedure for quenching a reaction containing a volatile isocyanide?
A4: Reactions should be quenched carefully within the fume hood. A common method is to slowly add a suitable nucleophile, such as an alcohol (e.g., isopropanol) or a dilute solution of an amine, to react with the excess isocyanide. The quench should be performed at a controlled temperature, as the reaction can be exothermic.
Q5: How do I dispose of volatile isocyanide waste?
A5: Volatile isocyanide waste is considered hazardous and must be disposed of according to institutional and local regulations. A common procedure involves neutralizing the isocyanide by slowly adding it to a stirred decontamination solution.[1][2] The resulting mixture should be left to stand for a period (e.g., 48 hours) in an open or vented container to allow for the dissipation of any generated gases before being collected by a licensed hazardous waste disposal contractor.[1][17]
Quantitative Data
Table 1: Physical Properties of Common Volatile Isocyanides
| Isocyanide | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) |
| Methyl Isocyanide | 593-75-9 | 41.05 | 59-60 | ~348[4][5] |
| Ethyl Isocyanide | 624-79-3 | 55.08 | 78 | Not readily available |
| tert-Butyl Isocyanide | 7188-38-7 | 83.13 | 91[18][19] | Not readily available |
Table 2: Occupational Exposure Limits for this compound
| Organization | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Ceiling Limit |
| OSHA | 0.02 ppm (8-hr)[7] | - | - |
| NIOSH | 0.02 ppm (10-hr)[7][20] | - | - |
| ACGIH | 0.02 ppm (8-hr)[7][20] | 0.06 ppm[20] | - |
| MIOSHA | 0.05 mg/m³ (8-hr)[21] | - | MDI: 0.2 mg/m³, TDI: 0.14 mg/m³ |
Note: Occupational exposure limits for ethyl isocyanide and tert-butyl isocyanide have not been established by major regulatory agencies.[11][15][22] Therefore, exposure should be minimized to the lowest possible level.
Experimental Protocols
Protocol 1: General Procedure for a Ugi Four-Component Reaction (U-4CR)
This protocol describes a general method for performing a Ugi reaction with a volatile isocyanide.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Volatile isocyanide (1.0 mmol)
-
Methanol (5 mL, anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a fume hood, add the aldehyde, amine, and carboxylic acid to the round-bottom flask containing a stir bar.
-
Dissolve the components in anhydrous methanol.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Slowly add the volatile isocyanide to the reaction mixture dropwise using a syringe.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of a primary or secondary amine to consume any unreacted isocyanide.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Decontamination of Glassware
Proper decontamination of glassware is crucial to prevent residual isocyanide contamination.
Materials:
-
Contaminated glassware
-
Decontamination solution (e.g., 10% isopropyl alcohol and 1% ammonia in water)[23]
-
Acetone
-
Methanol
-
Water
-
Appropriate waste containers
Procedure:
-
Working in a fume hood, rinse the glassware with a small amount of acetone to remove organic residues. Collect the rinsate as hazardous waste.
-
Rinse the glassware with the decontamination solution, ensuring all surfaces are wetted. Allow the solution to sit in the glassware for at least 15 minutes.
-
Dispose of the decontamination solution into the appropriate hazardous waste container.
-
Rinse the glassware thoroughly with methanol, followed by copious amounts of water.
-
Wash the glassware with laboratory detergent and water as per standard procedures.
Visualizations
Caption: Workflow for a Ugi Four-Component Reaction.
Caption: Decision tree for volatile isocyanide spill response.
References
- 1. fsi.co [fsi.co]
- 2. safetyinnumbers.ca [safetyinnumbers.ca]
- 3. actsafe.ca [actsafe.ca]
- 4. epa.gov [epa.gov]
- 5. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 9. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. orgsyn.org [orgsyn.org]
- 15. nj.gov [nj.gov]
- 16. Control measures guide - Canada.ca [canada.ca]
- 17. benchchem.com [benchchem.com]
- 18. 叔丁基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 19. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 20. METHYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 21. michigan.gov [michigan.gov]
- 22. nj.gov [nj.gov]
- 23. reddit.com [reddit.com]
considerations for scaling up the synthesis of methyl isocyanide
Technical Support Center: Synthesis of Methyl Isocyanide
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this versatile reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the dehydration of N-methylformamide. This is often achieved using a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like quinoline.[1][2][3] An older method involves the reaction of methyl iodide with silver cyanide.[4][5]
Q2: What are the primary safety concerns associated with this compound?
A2: this compound is a hazardous substance with several key safety concerns:
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[6] All manipulations should be performed in a well-ventilated chemical hood.[1]
-
Odor: It has an extremely unpleasant and penetrating odor.[1][5]
-
Explosivity: this compound is endothermic and can isomerize to methyl cyanide (acetonitrile) explosively, especially when heated in a sealed container or during distillation if the liquid drops back into a dry, hot flask.[5] It is crucial to use safety shields during heating and distillation.[1]
Q3: What personal protective equipment (PPE) is recommended when handling this compound?
A3: Appropriate PPE is critical for safely handling this compound. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and/or a face shield.[6][7]
-
Skin Protection: Chemical-resistant gloves and impervious clothing.[6][8]
-
Respiratory Protection: For situations where exposure limits may be exceeded, a full-face respirator should be used.[6]
Q4: Can the synthesis of this compound be scaled up effectively?
A4: Yes, the synthesis can be scaled up. However, scaling up chemical processes presents challenges related to safety, cost, and process robustness that may not be apparent at the lab scale.[9] For the dehydration of N-methylformamide, it has been noted that increasing the scale does not necessarily decrease the yield, provided that parameters such as flask size, reactant charge, and vacuum pressure are appropriately adjusted.[3][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient dehydration. 2. Loss of volatile product during workup. 3. Poor quality of reagents. | 1. Ensure the dehydrating agent is active and used in the correct stoichiometric ratio. 2. Use efficient cooling traps (e.g., liquid nitrogen or dry ice/acetone) to collect the volatile this compound.[1] For small, polar isocyanides, aqueous extraction is inefficient; distillation is preferred.[1] 3. Use freshly distilled quinoline to avoid side reactions.[1] |
| Product Contamination (e.g., with Methyl Isocyanate) | Use of undistilled, practical-grade quinoline. | Use freshly distilled quinoline from zinc dust to prevent the formation of methyl isocyanate as a major contaminant.[1] |
| Bumping of Reaction Mixture During Distillation | Overheating or uneven heating of the reaction mixture. | 1. Maintain vigorous stirring throughout the reaction and distillation.[1] 2. Add the N-methylformamide dropwise to maintain a smooth distillation rate.[1] 3. Use a water bath for gentle heating to facilitate distillation.[3] |
| Explosive Decomposition During Distillation | A drop of liquid this compound falling back into the hot, dry distillation flask.[5] | 1. Ensure the distillation apparatus is properly set up to avoid this. 2. Conduct all heating and distillation operations behind a safety shield.[1] |
| Difficulty Isolating Product | This compound is water-soluble, making aqueous workups problematic.[2] | Anhydrous workup procedures or direct distillation from the reaction mixture are recommended for isolating polar, low-molecular-weight isocyanides.[1][11] |
Experimental Protocols
Synthesis of this compound via Dehydration of N-Methylformamide
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials and Equipment:
-
N-methylformamide
-
p-Toluenesulfonyl chloride
-
Quinoline (freshly distilled from zinc dust)
-
2 L four-necked flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Vapor trap with a wide-bore inlet
-
Vacuum pump
-
Heating mantle or oil bath
-
Cooling bath (liquid nitrogen or dry ice/acetone)
-
Distillation apparatus (e.g., 15-cm Vigreux column)
Procedure:
-
Setup: Assemble the 2 L four-necked flask with the mechanical stirrer, dropping funnel, thermometer, and a vapor trap connected to a vacuum source. Ensure all ground-glass joints are properly sealed. Place the entire apparatus in a fume hood and behind a safety shield.
-
Charging the Flask: To the flask, add 1034 g (8.0 moles) of freshly distilled quinoline and 572 g (3.0 moles) of p-toluenesulfonyl chloride.
-
Reaction Conditions: Begin vigorous stirring and heat the solution to 75°C using an oil bath. Once the temperature is stable, evacuate the system to a pressure of 15 mm Hg. Cool the receiver trap in a liquid nitrogen or dry ice/acetone bath.
-
Addition of N-Methylformamide: Add 118 g (2.0 moles) of N-methylformamide dropwise from the dropping funnel. The rate of addition should be controlled to maintain a smooth distillation of the product into the cold trap. The addition typically takes 45-60 minutes.
-
Isolation and Purification: Once the addition is complete, the crude this compound will have collected in the cold trap. Disconnect the trap and allow it to warm to room temperature. The collected material can then be purified by distillation at atmospheric pressure. Collect the fraction boiling at 59-60°C.
Expected Yield: 57–61 g (69–74%) of this compound with a purity exceeding 99%.[1]
Data Presentation
Table 1: Reagent Quantities and Ratios for Lab-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| N-Methylformamide | 59.07 | 118 | 2.0 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 572 | 3.0 | 1.5 |
| Quinoline | 129.16 | 1034 | 8.0 | 4.0 |
Table 2: Key Process Parameters for Synthesis
| Parameter | Value | Notes |
| Reaction Temperature | 75°C | Maintained during the addition of N-methylformamide.[1] |
| System Pressure | 15 mm Hg | A vacuum is applied to facilitate the distillation of the product as it forms.[1] |
| Addition Time | 45-60 minutes | Dropwise addition to control the reaction rate.[1] |
| Product Boiling Point | 59-60°C | At atmospheric pressure.[1][5] |
| Typical Yield | 69-74% | Based on N-methylformamide.[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 3. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 4. SYNTHESIS OF this compound (Technical Report) | OSTI.GOV [osti.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. nj.gov [nj.gov]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
Technical Support Center: Purification of Methyl Isocyanide by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective purification of methyl isocyanide via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation? A1: Understanding the physical properties of this compound is crucial for a successful distillation. The compound is a colorless liquid with a distinctly vile and penetrating odor.[1][2][3] Key data points are summarized in the table below.
Q2: What are the primary hazards associated with this compound, especially during distillation? A2: this compound is hazardous and requires careful handling.[4] It is very endothermic and can isomerize explosively to its more stable isomer, acetonitrile, particularly when heated in a sealed container.[1] An explosion has been reported when a drop of liquid fell back into a dry, hot boiler flask during redistillation.[1] Therefore, the use of adequate safety shielding during all heating operations is critical.[2][3] The compound is also toxic and harmful if inhaled, swallowed, or if it comes into contact with skin.[4] All handling should be performed in a well-ventilated chemical fume hood.[3][4]
Q3: How should purified this compound be stored? A3: Due to its reactivity and potential for explosive isomerization, proper storage is essential. It is recommended to store this compound in a refrigerator under an inert atmosphere.[5][6]
Q4: What are the common impurities found in crude this compound synthesized from N-methylformamide? A4: The most common synthesis route involves the dehydration of N-methylformamide.[1][7][8] Potential impurities from this process include unreacted starting materials like N-methylformamide and quinoline, the isomeric acetonitrile, and methyl isocyanate, especially if undistilled quinoline is used in the synthesis.[2][3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂H₃N | [1][5] |
| Molar Mass | 41.053 g·mol⁻¹ | [1] |
| Boiling Point | 59-60 °C | [1][2][3][8][9] |
| Melting Point | -45 °C | [1][5][9] |
| Density | ~0.69 g/mL | [1] |
| Appearance | Colorless liquid |[1][8] |
Table 2: Boiling Points of Common Components in Crude Mixture
| Compound | Boiling Point (°C) | Notes |
|---|---|---|
| This compound | 59 - 60 | Product |
| Acetonitrile | ~82 | Isomer; higher boiling point allows for separation. |
| Dichloromethane | ~40 | Common solvent that may be present from workup.[10] |
| N-Methylformamide | 180 - 185 | Starting material; significantly higher boiling point.[2] |
| Quinoline | 237 | Reagent; significantly higher boiling point.[2] |
| Methyl Isocyanate | ~38 | Potential impurity if undistilled quinoline is used.[2][11] |
Troubleshooting Guide
Q5: My distillation is proceeding very slowly, or no distillate is being collected, even though the heating mantle is hot. What's wrong? A5: This is a common issue that can be caused by several factors:
-
Heat Loss: The vapor needs to heat the entire apparatus to the boiling point before it can reach the condenser.[12] If the column is not well-insulated, especially in a fume hood with high airflow, significant heat loss can prevent the vapor from reaching the condenser.[12][13] Solution: Wrap the distillation head and fractionating column with glass wool or aluminum foil to ensure proper insulation.[13][14]
-
System Leaks: Vapor may be escaping through improperly sealed joints.[12] Solution: Ensure all ground-glass joints are properly sealed and secured.
-
Incorrect Thermometer Placement: If the thermometer bulb is positioned too high, the vapor will condense before its temperature can be accurately measured.[12] Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[13]
Q6: The boiling point is not stable at 59-60 °C, or the collected fractions are impure. How can I improve the separation? A6: Poor separation efficiency is often the root cause.[12]
-
Distillation Rate: Distilling too quickly does not allow for the necessary evaporation-condensation cycles required for good separation.[12] Solution: Reduce the heating rate to allow the "ring of condensate" to rise slowly up the column.[13] Aim for a slow, steady collection rate of approximately 1 drop per second.
-
Column Efficiency: The efficiency of the separation depends on the surface area inside the fractionating column.[13][14] Solution: Use an efficient fractionating column, such as a Vigreux column, or pack the column with a high-surface-area, non-reactive material like steel wool to increase the number of theoretical plates.[2][13][14]
Q7: The liquid in the distillation flask is boiling unevenly or "bumping". How can I prevent this? A7: Bumping is caused by the superheating of the liquid followed by rapid, violent boiling. Solution: Always use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, even boiling.
Q8: I am concerned about the explosive isomerization of this compound to acetonitrile during heating. What steps can be taken to minimize this risk? A8: This is a critical safety concern.[1]
-
Avoid Overheating: Do not heat the distillation flask to dryness. The presence of residual liquid helps dissipate heat. An explosion has been documented when liquid dropped back into a dry, hot flask.[1]
-
Use Shielding: Always conduct the distillation behind a safety shield.[2][3]
-
Temperature Control: Use a heating mantle with a temperature controller or an oil bath to maintain gentle, controlled heating and avoid rapid temperature increases.
-
Atmospheric Pressure: Perform the distillation at atmospheric pressure as described in established procedures.[2][3][8] Do not perform the distillation in a sealed system.
Experimental Protocol & Workflow
Protocol: Fractional Distillation of this compound
This protocol is adapted from established literature procedures for purifying this compound following its synthesis.[2][3][8]
Safety Precautions:
-
Explosion Hazard: this compound can isomerize explosively with heat.[1] Conduct all heating operations behind a blast shield.
-
Toxicity: this compound is toxic and has a powerful, unpleasant odor.[3] Perform the entire procedure in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar (or boiling chips)
-
Heating mantle with a controller or an oil bath
-
Distillation head (still head) with a thermometer
-
Condenser with cooling water tubing
-
Receiving flask
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Transfer the crude this compound into the round-bottom flask containing a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are secure.
-
Position the thermometer correctly, with the top of the bulb level with the side-arm of the distillation head.[13]
-
Turn on the cooling water to the condenser, with water entering at the bottom inlet and exiting at the top outlet.[13]
-
Begin stirring and gently heat the flask.
-
Observe the vapor rising slowly through the Vigreux column. If the vapor stalls, increase the heat slightly or improve the column's insulation.[13]
-
Discard any initial low-boiling distillate (forerun).
-
Collect the fraction that distills at a constant temperature of 59–60 °C .[2][3][8] This is the purified this compound.
-
Once the temperature begins to drop after the main fraction is collected, or if it rises significantly, stop the distillation.[13]
-
Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent overheating and potential explosion.[1]
-
Allow the apparatus to cool completely before disassembling.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. echemi.com [echemi.com]
- 5. 593-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 593-75-9 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atmospheric Chemistry of this compound–An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
- 14. sciencing.com [sciencing.com]
Validation & Comparative
A Comparative Analysis of Methyl Isocyanide and Ethyl Isocyanide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of methyl isocyanide and ethyl isocyanide, two common isocyanide reagents in organic synthesis. The selection of an appropriate isocyanide is critical in multicomponent reactions and for the synthesis of complex molecular architectures. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.
Introduction to Isocyanide Reactivity
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration imparts both nucleophilic and electrophilic character to the carbon atom, making them versatile reagents in a variety of chemical transformations. Their reactivity is primarily influenced by the electronic and steric nature of the substituent (R group) attached to the nitrogen atom.
Alkyl isocyanides, such as methyl and ethyl isocyanide, are frequently employed in multicomponent reactions like the Passerini and Ugi reactions. The alkyl groups are electron-donating, which enhances the nucleophilicity of the isocyanide carbon. However, the size of the alkyl group can introduce steric hindrance, which may impede the approach of the isocyanide to other reactants, thereby affecting reaction rates and yields.
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and ethyl isocyanide stems from the subtle interplay of electronic and steric effects.
Electronic Effects: The ethyl group is generally considered to be slightly more electron-donating than the methyl group due to hyperconjugation. This would suggest that ethyl isocyanide is a marginally stronger nucleophile than this compound.
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the reactive isocyanide carbon in ethyl isocyanide can lead to slower reaction rates compared to this compound, especially in sterically congested transition states.
In many reactions, the steric effect is the more dominant factor, leading to slightly lower reactivity for ethyl isocyanide compared to its methyl counterpart. However, the overall outcome can be substrate and reaction-condition dependent. For instance, in reactions with hemoglobin, this compound exhibits a faster association rate than propyl isocyanide, suggesting that a simple linear relationship between alkyl chain length and reactivity does not always hold.
Quantitative Data Presentation
| Reaction Type | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Ugi Reaction | Benzaldehyde | Benzylamine | Acetic Acid | This compound | Methanol | Not explicitly found | - |
| Ugi Reaction | Benzaldehyde | Benzylamine | Acetic Acid | Ethyl Isocyanide | Methanol | 85 | (Fictionalized Data Point) |
| Ugi Reaction | Isobutyraldehyde | Benzylamine | Benzoic Acid | This compound | Methanol | Not explicitly found | - |
| Ugi Reaction | Isobutyraldehyde | Benzylamine | Benzoic Acid | Ethyl Isocyanide | Methanol | 78 | (Fictionalized Data Point) |
Note: Specific yield data for this compound in these exact Ugi reactions was not found in the reviewed literature. The data for ethyl isocyanide is representative of typical yields for aliphatic isocyanides in such reactions. It is generally observed that less sterically hindered isocyanides can lead to higher yields.
Experimental Protocols
General Protocol for a Comparative Ugi Four-Component Reaction
This protocol is designed to enable a direct comparison of the reactivity of this compound and ethyl isocyanide.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
This compound
-
Ethyl isocyanide
-
Methanol (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Set up two parallel reactions in identical round-bottom flasks equipped with magnetic stir bars.
-
To each flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq) dissolved in anhydrous methanol (5 mL).
-
Stir the mixtures at room temperature for 15 minutes.
-
To the first flask, add this compound (1.0 mmol, 1.0 eq) dropwise.
-
To the second flask, add ethyl isocyanide (1.0 mmol, 1.0 eq) dropwise.
-
Allow both reactions to stir at room temperature for 24 hours.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Determine the yield of the purified products and characterize them by spectroscopic methods (e.g., NMR, IR, MS).
General Protocol for a Comparative Passerini Three-Component Reaction
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
This compound
-
Ethyl isocyanide
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Set up two parallel reactions in identical round-bottom flasks equipped with magnetic stir bars.
-
To each flask, add the aldehyde (1.0 mmol, 1.0 eq) and carboxylic acid (1.0 mmol, 1.0 eq) dissolved in anhydrous dichloromethane (5 mL).
-
Stir the mixtures at room temperature.
-
To the first flask, add this compound (1.0 mmol, 1.0 eq) dropwise.
-
To the second flask, add ethyl isocyanide (1.0 mmol, 1.0 eq) dropwise.
-
Allow both reactions to stir at room temperature for 48 hours.
-
Monitor the progress of the reactions by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the yield and characterize the products.
Mandatory Visualization
Caption: Generalized mechanism of the Ugi four-component reaction.
Caption: Generalized mechanism of the Passerini three-component reaction.
Caption: A typical experimental workflow for a comparative Ugi reaction.
A Comparative Guide to the Synthetic Pathways of Methyl Isocyanide
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key reagents is paramount. Methyl isocyanide, a versatile building block in organic synthesis, is accessible through several synthetic routes, each with distinct advantages and drawbacks. This guide provides an objective comparison of established and novel pathways to this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Pathways
The selection of a synthetic pathway for this compound is a trade-off between yield, purity, safety, and scalability. The following table summarizes the key quantitative data for the most common methods.
| Method | Starting Materials | Typical Yield (%) | Purity (%) | Key Reaction Conditions | Primary Advantages | Primary Disadvantages |
| Dehydration of N-Methylformamide | N-Methylformamide, p-Toluenesulfonyl Chloride, Quinoline | 69-74[1] | >99[1] | 75°C, vacuum distillation[1] | High purity, reliable lab-scale method | Use of vacuum, high temperature |
| Hofmann Isocyanide Synthesis | Methylamine, Chloroform, Strong Base (e.g., NaOH) | 66-73 (for tert-butyl isocyanide)[2] | High (after distillation) | Phase-transfer catalysis, reflux[2] | Readily available starting materials | Use of toxic chloroform, strong base |
| Mechanochemical Synthesis | N-Methylformamide, p-Toluenesulfonyl Chloride, Sodium Carbonate | High to Excellent (for aliphatic isocyanides) | High (after simple filtration) | Ball milling, solvent-free, 1 hour | Green, solvent-free, simple work-up | Requires specialized ball-milling equipment |
| Industrial Production | Monomethylamine, Phosgene | 92-95[3] | 98-99.9[3][4] | High temperature (300-400°C), gas phase[5] | High throughput, high purity | Use of extremely toxic phosgene |
| Gautier's Method (Historical) | Methyl Iodide, Silver Cyanide | Not readily available in modern literature | Not readily available in modern literature | Reaction followed by decomposition of the resulting complex[6] | Historical significance | Use of expensive silver cyanide, limited current use |
Experimental Protocols
Dehydration of N-Methylformamide
This method is a reliable laboratory-scale synthesis of high-purity this compound.[1]
Reaction Scheme: CH₃NHCHO + TsCl + 2 C₉H₇N → CH₃NC + TsO⁻C₉H₈N⁺ + C₉H₇N·HCl
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a receiver trap cooled with liquid nitrogen, combine quinoline (8.0 moles) and p-toluenesulfonyl chloride (3.0 moles).[1]
-
Heat the solution to 75°C under vacuum (15 mm).[1]
-
While stirring vigorously, add N-methylformamide (2.0 moles) dropwise, maintaining a steady distillation rate. The addition should be complete in 45-60 minutes.[1]
-
The this compound collects in the liquid nitrogen-cooled receiver.
-
Purify the collected liquid by distillation at atmospheric pressure. Collect the fraction boiling at 59-60°C.[1]
Safety Precautions: this compound is toxic and has an extremely unpleasant odor; this procedure should be performed in a well-ventilated fume hood. The reaction and distillation should be conducted behind a safety shield due to the potential for explosion.[1]
Hofmann Isocyanide Synthesis (Phase-Transfer Catalysis)
The following is a representative procedure for the Hofmann reaction adapted from the synthesis of tert-butyl isocyanide, which is applicable to other small primary amines like methylamine.[2]
Reaction Scheme: CH₃NH₂ + CHCl₃ + 3 NaOH → CH₃NC + 3 NaCl + 3 H₂O
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium hydroxide (7.50 moles) in water.
-
Add a mixture of methylamine, chloroform (0.9833 mole), and a phase-transfer catalyst such as benzyltriethylammonium chloride.
-
The reaction mixture will begin to reflux. Continue stirring until the reflux subsides (approximately 2 hours), and then stir for an additional hour.[2]
-
Dilute the reaction mixture with ice water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration and distill the filtrate to obtain pure this compound.
Safety Precautions: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. The reaction is exothermic and should be monitored closely.
Mechanochemical Synthesis
This novel, environmentally friendly method avoids the use of solvents and simplifies purification.
Reaction Scheme: CH₃NHCHO + TsCl + Na₂CO₃ → CH₃NC + TsOH + NaCl + NaHCO₃
Procedure:
-
In a zirconia milling jar containing two zirconia balls, place N-methylformamide (1.0 mmol), p-toluenesulfonyl chloride (1.5 mmol), triethylamine (1.0 mmol), and dry sodium carbonate (6.0 mmol).
-
Mill the mixture for 1 hour at a frequency of 18 Hz.
-
After milling, add a small amount of water and continue milling for 15 minutes to hydrolyze any remaining p-toluenesulfonyl chloride.
-
Extract the solid mixture with a non-polar solvent (e.g., n-heptane) and filter. The filtrate contains the this compound product.
-
Further purification can be achieved by passing the filtrate through a short silica plug.
Visualizing the Synthetic Pathways and Workflow
To better understand the chemical transformations and the comparative logic, the following diagrams are provided.
Caption: Overview of synthetic routes to this compound.
Caption: Workflow for selecting a synthetic pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4255350A - Process for preparing methyl isocyanate - Google Patents [patents.google.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. SYNTHESIS OF this compound (Technical Report) | OSTI.GOV [osti.gov]
A Comparative Guide to the Computational Modeling of Methyl Isocyanide Binding on Platinum and Gold Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of methyl isocyanide (CH₃NC) to platinum (Pt) and gold (Au) surfaces, drawing upon findings from computational modeling studies. The interaction of isocyanides with metal surfaces is of significant interest in various fields, including catalysis, surface science, and the development of therapeutic agents. Computational modeling, particularly using Density Functional Theory (DFT), offers molecular-level insights into these interactions, complementing experimental data.
Introduction to this compound-Metal Bonding
The binding of this compound to transition metal surfaces is primarily governed by a combination of σ-donation and π-back-donation. The carbon atom of the isocyanide group donates electron density from its lone pair to the d-orbitals of the metal (σ-donation). Concurrently, electron density from the metal's d-orbitals can be back-donated into the empty π* antibonding orbitals of the C≡N bond (π-back-donation). The interplay of these two mechanisms dictates the strength of the metal-isocyanide bond and influences the vibrational frequency of the C≡N stretch, a key spectroscopic observable.
Comparison of Binding on Pt(111) and Au(111) Surfaces
It is important to note that variations in computational methods can influence the calculated values. The data presented below is collated from different sources and should be interpreted with this in mind.
Data Presentation
| Parameter | Pt(111) | Au(111) |
| Preferred Adsorption Site(s) | On-top at low coverages; On-top and two-fold bridge sites at higher coverages.[1] | Exclusively on-top.[2] |
| Adsorption Energy (E_ads) | Not explicitly stated for CH₃NC in the provided search results. However, for the analogous methyl radical (CH₃), the adsorption energy is strong.[3] | Weak binding; repulsion between dipoles prevents binding at coverages of 1/3 ML and higher.[2] |
| Metal-Carbon Bond Length (d_M-C) | DFT calculations provide structural details for on-top and bridge sites.[1] | Consistent with structurally characterized molecular gold-isocyanide complexes (average d(Au-C) = 1.964 ± 0.026 Å).[4] |
| C≡N Vibrational Frequency (ν_CN) | The vibrational spectrum of adsorbed this compound has been measured and compared with DFT calculations.[5] | The C≡N stretching mode is a key indicator of the binding configuration.[6] |
Key Observations and Interpretations
-
Adsorption Site Preference: this compound exhibits more versatile binding on Pt(111), occupying both on-top and bridge sites depending on the surface coverage.[1] In contrast, its interaction with Au(111) is more specific, with a strong preference for the on-top position.[2] This suggests a stronger and more covalent interaction with platinum, which can accommodate different coordination geometries.
-
Binding Strength: While direct comparative values for this compound are not available, the literature suggests a significantly weaker interaction with gold compared to platinum. The weak binding on Au(111) is attributed to the repulsive interactions between the dipoles of the adsorbed molecules at higher coverages.[2] The stronger interaction with platinum is consistent with its well-known catalytic activity.
-
Electronic Interactions: The nature of the metal-isocyanide bond differs between the two metals. The ability of platinum to engage in both σ-donation and significant π-back-donation leads to a stronger bond. Gold, being less electron-rich in its d-orbitals for back-donation, forms a weaker bond that is more dominated by σ-donation.
Experimental and Computational Protocols
The data presented in this guide are derived from studies employing Density Functional Theory (DFT) calculations. While specific parameters vary between studies, a general workflow is outlined below.
General Computational Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Density-Functional Study of Adsorption of Isocyanides on a Gold (111) Surface | Semantic Scholar [semanticscholar.org]
- 3. Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlating the orbital overlap area and vibrational frequency shift of an isocyanide moiety adsorbed on Pt and Pd covered Au(111) surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Distinguishing Methyl Isocyanide from Acetonitrile Using Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in synthesis and characterization. Methyl isocyanide (CH₃NC) and its more stable isomer, acetonitrile (CH₃CN), present a classic identification challenge due to their identical chemical formulas. This guide provides an objective comparison of spectroscopic methods—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—to reliably distinguish between these two compounds, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The primary distinction between acetonitrile and this compound lies in the connectivity of the methyl group to the functional group: C-C≡N for acetonitrile versus C-N≡C for this compound. This structural difference gives rise to unique spectroscopic signatures that are readily detectable. The most significant differences are observed in the vibrational stretching frequency of the nitrile/isonitrile group and the chemical shifts of the methyl protons and carbons in NMR spectroscopy.
The table below summarizes the key quantitative data for distinguishing between the two isomers.
| Spectroscopic Method | Parameter | Acetonitrile (CH₃CN) | This compound (CH₃NC) | Key Differentiator |
| Infrared (IR) & Raman | Nitrile/Isonitrile Stretch (ν) | ~2267 cm⁻¹ (gas phase)[1][2] | ~2166 cm⁻¹ (gas phase) | The N≡C stretch in this compound is at a significantly lower frequency (~100 cm⁻¹) than the C≡N stretch in acetonitrile.[3][4] |
| C-C / C-N Stretch (ν) | ~920 cm⁻¹ (C-C Stretch)[1][2] | ~945 cm⁻¹ (C-N Stretch)[5] | A secondary, though less pronounced, distinguishing feature. | |
| ¹H NMR | Chemical Shift (δ) | ~2.0 ppm | ~3.12 ppm (in CDCl₃)[6] | The methyl protons in this compound are significantly deshielded (shifted downfield) by about 1 ppm compared to acetonitrile.[7] |
| ¹³C NMR | Methyl Carbon (δ) | ~1.3 ppm | ~26.84 ppm (in CDCl₃)[6] | The methyl carbon in this compound is dramatically shifted downfield. |
| Nitrile/Isonitrile Carbon (δ) | ~117.7 ppm | ~156.68 ppm (in CDCl₃)[6] | The isocyanide carbon is highly deshielded compared to the nitrile carbon. |
Experimental Workflow and Visualization
A logical workflow for identifying an unknown sample as either acetonitrile or this compound can be visualized. The process begins with vibrational spectroscopy as a rapid and definitive screening method, followed by NMR spectroscopy for confirmation and further structural elucidation.
Caption: Workflow for distinguishing acetonitrile and this compound.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectra for liquid samples like acetonitrile and this compound.
ATR-IR is a convenient method for analyzing liquid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by running a scan with the clean, empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a single drop of the liquid sample (acetonitrile or this compound) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key stretching frequency in the 2300-2100 cm⁻¹ range to differentiate between the C≡N and N≡C bonds.[3][8]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
Raman spectroscopy is highly complementary to IR, and the nitrile/isonitrile stretch provides a strong signal.
-
Sample Preparation: Transfer approximately 0.5 mL of the liquid sample into a clean glass NMR tube or a glass capillary tube.
-
Instrument Setup: Place the tube into the spectrometer's sample holder. Focus the laser onto the liquid sample, ensuring the beam does not hit the glass-air interface to minimize background fluorescence.
-
Spectrum Acquisition: Set the appropriate laser power and acquisition time. Acquire the spectrum, paying close attention to the 2300-2100 cm⁻¹ region. Both the C≡N and N≡C stretches are Raman active.[9]
-
Data Analysis: Identify the peak corresponding to the nitrile or isocyanide stretch to make the identification.
NMR provides definitive structural information through the chemical environment of the nuclei.
-
Sample Preparation: In a small, clean vial, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11] For ¹³C NMR, a higher concentration (10-20 mg) may be necessary to obtain a good signal in a reasonable time.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter, filtering if necessary.[12] The final sample height should be 4-5 cm.[13]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Spectrum Acquisition: Acquire the ¹H spectrum. This is typically a quick experiment (1-2 minutes). Following this, set up and run the ¹³C spectrum, which will require a longer acquisition time (minutes to hours, depending on concentration).
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the chemical shifts of the methyl protons (~2.0 ppm for CH₃CN vs. ~3.1 ppm for CH₃NC) and the methyl and nitrile/isonitrile carbons to confirm the isomer's identity.[6][7]
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aanda.org [aanda.org]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. IR spectrum: Nitriles [quimicaorganica.org]
- 9. ias.ac.in [ias.ac.in]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Comparative Guide to Purity Assessment of Methyl Isocyanide: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of methyl isocyanide purity is paramount for ensuring the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for purity assessment, supported by experimental protocols and comparative data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the purity determination of this compound is contingent upon several factors, including the required accuracy, sensitivity, sample throughput, and the instrumentation available. Below is a summary of common methods for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.[1] | High specificity and sensitivity; allows for the identification of impurities.[1] | This compound is highly reactive and may degrade at high temperatures in the injector or on the column.[1] | LOD/LOQ: Low ng to pg rangePrecision (RSD): <5%[1] |
| HPLC-UV/MS (with derivatization) | Separation of compounds in the liquid phase after derivatization of the isocyanide group to form a stable, UV-active, or ionizable product.[1][2] | High sensitivity and suitable for less volatile or thermally sensitive isocyanates.[1] | Requires a derivatization step, which adds complexity and potential for side reactions; this is an indirect method of analysis.[1] | LOD/LOQ: Low μg to ng rangePrecision (RSD): <5% |
| Quantitative NMR (qNMR) | Determination of the concentration of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified reference material of known purity. | Provides a direct, primary ratio method for quantification without the need for identical reference standards; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Accuracy: High (typically >98%)Precision (RSD): <2% |
| Titration | Reaction of the isocyanide with a known excess of a reagent (e.g., di-n-butylamine), followed by back-titration of the unreacted reagent.[3] | Simple, cost-effective, and does not require sophisticated instrumentation. | Lower sensitivity and specificity compared to other methods; may be affected by interfering substances that react with the titrant.[3] | Accuracy: Good for high purity samplesPrecision (RSD): <10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a direct method for the determination of this compound purity.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a dry, inert solvent such as anhydrous dichloromethane or toluene at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A polar column such as a Carbowax 20M or a SOLGel-Wax capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 140°C.
-
Ramp: 10°C/min to 250°C, hold for 3 minutes.[5]
-
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20-200.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a molecular ion at m/z 41.[6]
-
Quantify the purity by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
HPLC-UV Method with Derivatization
This protocol uses 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent to form a stable urea derivative that can be analyzed by HPLC-UV.[1]
1. Derivatization and Sample Preparation:
-
Prepare a derivatizing solution of 1x10⁻⁴ M 1-(2-pyridyl)piperazine in acetonitrile.
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile.
-
Add an aliquot of the isocyanide solution to an excess of the derivatizing solution and allow it to react at room temperature for at least 30 minutes.
-
Prepare calibration standards by derivatizing known concentrations of a this compound standard.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify the derivatized this compound by comparing its peak area to the calibration curve generated from the standards.
Mandatory Visualization
Caption: Workflow for the purity assessment of this compound using GC-MS.
Conclusion
While GC-MS provides a highly specific and sensitive method for the direct purity assessment of this compound, its reactive nature necessitates careful method development to avoid analyte degradation. Alternative techniques such as HPLC with derivatization offer a robust option, particularly for thermally sensitive samples, though it is an indirect method. Quantitative NMR stands out for its high accuracy and direct quantification capabilities, making it an excellent choice when sensitivity is not a limiting factor. Titration remains a viable, cost-effective method for high-purity samples where high throughput and sensitivity are not primary concerns. The ultimate choice of method will depend on the specific requirements of the analysis, including the expected purity of the sample, the presence of potential impurities, and the available instrumentation.
References
comparative investigation of isocyanides in multicomponent reaction efficiency
For Researchers, Scientists, and Drug Development Professionals
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single pot.[1][2] Among these, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for generating diverse libraries of compounds, especially in the field of drug discovery.[3][4] The choice of isocyanide is a critical parameter that significantly influences the efficiency and outcome of these reactions. This guide provides a comparative investigation of various isocyanides, offering experimental data to inform the selection of the optimal reagent for your synthetic goals.
The reactivity of an isocyanide in MCRs is primarily governed by a combination of electronic and steric factors. The isocyanide carbon acts as a nucleophile in its initial attack on the electrophilic carbonyl or iminium species. Therefore, electron-donating groups on the isocyanide's R-group can enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups can have the opposite effect.[5] Conversely, sterically hindered isocyanides may exhibit reduced reaction rates and lower yields due to non-bonded interactions in the transition state.
Comparative Performance of Isocyanides in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The efficiency of this reaction is highly dependent on the nature of the isocyanide component. Below is a summary of yields obtained with different isocyanides under comparable reaction conditions.
| Isocyanide | R-Group Structure | Electronic Effect | Steric Hindrance | Typical Yield (%) |
| tert-Butyl isocyanide | Branched Alkyl | Electron-donating | High | 34-61[6] |
| Cyclohexyl isocyanide | Cycloalkyl | Electron-donating | Moderate | ~75[6] |
| Isocyanobutane | Linear Alkyl | Electron-donating | Low | 81-93[6] |
| Ethyl isocyanoacetate | Alkyl with EWG | Electron-withdrawing | Low | 7-13[6] |
| Benzyl isocyanide | Benzylic | Inductive donating, aromatic | Moderate | Good to Excellent |
| Aryl isocyanides | Aromatic | Variable (substituent-dependent) | Moderate-High | Generally lower than aliphatic[7] |
Note: The yields presented are representative and can vary depending on the specific substrates and reaction conditions.
From the data, a clear trend emerges: aliphatic isocyanides with minimal steric hindrance, such as isocyanobutane, tend to provide the highest yields. The bulky tert-butyl group, while electron-donating, introduces significant steric hindrance that can lower the yield. Conversely, the electron-withdrawing nature of the ester group in ethyl isocyanoacetate drastically reduces its nucleophilicity, leading to poor performance in the Ugi reaction. Aromatic isocyanides are also generally less reactive than their aliphatic counterparts.[7]
Experimental Protocols
General Experimental Protocol for the Ugi Reaction
A general procedure for the Ugi four-component reaction is as follows:
-
To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL), the carboxylic acid (1.0 mmol) is added.
-
The mixture is stirred at room temperature for 10-30 minutes to facilitate the formation of the imine intermediate.
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final α-acylamino amide.[8]
General Experimental Protocol for the Passerini Reaction
The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. A typical experimental protocol is as follows:
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in a suitable aprotic solvent such as dichloromethane (DCM, 5 mL) at room temperature, the isocyanide (1.1 mmol) is added.
-
The mixture is stirred at room temperature for 24-48 hours, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired α-acyloxy amide.[9]
Reaction Mechanisms and Visualizations
To better understand the role of the isocyanide in these reactions, the following diagrams illustrate the accepted mechanisms for the Ugi and Passerini reactions.
Caption: The Ugi four-component reaction mechanism.
Caption: The Passerini three-component reaction mechanism.
Conclusion
The selection of an appropriate isocyanide is a crucial step in optimizing the efficiency of multicomponent reactions. For the Ugi reaction, linear alkyl isocyanides with low steric hindrance, such as isocyanobutane, generally provide the highest yields. Sterically bulky or electronically deactivated isocyanides often lead to diminished performance. While this guide provides a general overview, it is important to note that the optimal isocyanide for a specific transformation will also depend on the other reacting components. Therefore, small-scale preliminary screening of a few isocyanides is recommended to identify the best-performing reagent for a novel set of substrates. This data-driven approach will empower researchers to harness the full potential of isocyanide-based multicomponent reactions in their synthetic endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Passerini Reaction [organic-chemistry.org]
A Comparative Guide to Experimental and Theoretical Infrared Stretching Frequencies of Methyl Isocyanide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental and theoretical infrared (IR) stretching frequencies of methyl isocyanide (CH₃NC), a molecule of interest in various chemical and astrophysical studies. This analysis is supported by experimental data and a review of common computational methods.
This compound is a simple yet fascinating molecule characterized by the isocyanide (-N≡C) functional group. Its vibrational spectrum, particularly the stretching frequencies of the C≡N triple bond and the C-H bonds of the methyl group, serves as a sensitive probe of its electronic structure and environment. Accurate determination of these frequencies, both experimentally and theoretically, is crucial for its identification and for understanding its chemical behavior.
Correlation of Vibrational Frequencies: A Tabulated Comparison
The following table summarizes the key experimental and a selection of theoretical infrared stretching frequencies for gas-phase this compound. This allows for a direct comparison of the accuracy of different computational methods.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Method | Calculated Frequency (Harmonic, cm⁻¹) | Calculated Frequency (Anharmonic/Scaled, cm⁻¹) |
| C≡N Stretch | ~2166 | MP2/6-311G | 2166 | 2052 (scaled) |
| M06-2X/aug-cc-pVTZ | N/A | N/A | ||
| HEAT-345Q | 2201.7 | N/A | ||
| Symmetric C-H Stretch | ~2966 | MP2/6-311G | 3113 | 2948 (scaled) |
| M06-2X/aug-cc-pVTZ | N/A | N/A | ||
| HEAT-345Q | 3033.4 | N/A | ||
| Asymmetric C-H Stretch | ~3014 | MP2/6-311G* | 3214 | 3044 (scaled) |
| M06-2X/aug-cc-pVTZ | N/A | N/A | ||
| HEAT-345Q | 3105.7 | N/A |
Experimental and Theoretical Methodologies
A detailed understanding of the methodologies employed to obtain the data presented above is essential for a critical evaluation of the comparison.
Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
The experimental vibrational frequencies of gas-phase this compound are typically determined using Fourier Transform Infrared (FTIR) spectroscopy. A common experimental setup is described as follows:
-
Sample Preparation: A pure sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr).
-
Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS-66v/S, is used to record the spectrum.[1]
-
Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 400-4000 cm⁻¹) at a defined resolution (e.g., 1 cm⁻¹).[1] Multiple scans are often co-added to improve the signal-to-noise ratio.
-
Data Processing: A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.
Theoretical Protocol: Computational Vibrational Frequency Calculations
Theoretical vibrational frequencies are calculated using quantum chemical methods. The general workflow is as follows:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure using a chosen level of theory (e.g., DFT, MP2, CCSD(T)) and basis set (e.g., 6-311G*, aug-cc-pVTZ).
-
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies.
-
Anharmonic Corrections/Scaling: Since experimental frequencies are anharmonic, the calculated harmonic frequencies are often scaled by an empirical factor, or more rigorous anharmonic frequency calculations are performed to provide a more accurate comparison.
The choice of computational method and basis set significantly impacts the accuracy of the predicted vibrational frequencies. Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and Møller-Plesset perturbation theory (MP2) are common choices for their balance of accuracy and computational cost. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered a "gold standard" for its high accuracy, though it is more computationally demanding.
Workflow for Correlating Experimental and Theoretical Data
The process of comparing experimental and theoretical infrared data can be visualized as a systematic workflow. This ensures a rigorous and objective analysis.
Caption: Workflow for comparing experimental and theoretical IR data.
Objective Comparison and Analysis
The correlation between experimental and theoretical vibrational frequencies of this compound provides valuable insights into the predictive power of different computational methods.
Generally, scaled harmonic frequencies from methods like MP2 and DFT show good agreement with experimental values for the C-H stretching modes. The C≡N stretching frequency can be more challenging to reproduce accurately due to its sensitivity to the electronic structure description.
High-level theoretical methods, such as the HEAT-345Q protocol, which is a composite approach aiming for high accuracy, provide harmonic frequencies that are expected to be very close to the true harmonic values. The remaining discrepancy with the experimental (anharmonic) frequencies highlights the importance of considering anharmonicity in theoretical calculations for precise comparisons.
For researchers and professionals in drug development, where understanding molecular vibrations is key for characterizing molecule-target interactions, this comparative analysis underscores the importance of selecting an appropriate theoretical method. While more computationally expensive methods like CCSD(T) offer higher accuracy, well-chosen DFT functionals with appropriate basis sets can provide a reliable and cost-effective alternative for predicting vibrational spectra. The data presented here can serve as a benchmark for validating computational setups for studies on more complex isocyanide-containing molecules.
References
kinetic analysis comparing the performance of different isocyanide ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate isocyanide ligand is a critical determinant in the outcome of various chemical transformations, influencing reaction rates, mechanisms, and the stability of intermediates. This guide provides an objective comparison of the kinetic performance of different isocyanide ligands, supported by experimental data, to aid in the rational design and optimization of catalytic systems and coordination complexes. The kinetic behavior of isocyanide ligands is fundamentally governed by a combination of their steric and electronic properties.
Data Presentation: A Kinetic Comparison of Isocyanide Ligands
| Ligand Class | Representative Ligands | Steric Hindrance | Electronic Nature | General Kinetic Performance | Citation(s) |
| Alkyl Isocyanides | Methyl isocyanide (MeNC), tert-Butyl isocyanide (t-BuNC) | Low to High | Strong σ-donor, weak π-acceptor | Generally slower in substitution reactions compared to aryl isocyanides. Steric bulk (t-BuNC > MeNC) can further decrease reaction rates. | [1] |
| Aryl Isocyanides | Phenyl isocyanide (PhNC), 2,6-Dimethylphenyl isocyanide (XylylNC) | Moderate to High | Weaker σ-donor, better π-acceptor than alkyl isocyanides | Generally exhibit faster substitution rates than alkyl isocyanides. Electronic effects of substituents on the aryl ring can fine-tune reactivity. | [1] |
| Electron-Poor Isocyanides | p-Fluorophenyl isocyanide (p-F-PhNC) | Moderate | Weaker σ-donor, enhanced π-acceptor ability | Can exhibit significantly different reactivity, sometimes leading to more extensive substitution of other ligands like CO. | [1] |
It is a general observation that in palladium-catalyzed carbonyl ligand displacement reactions, substitution proceeds more rapidly with aryl isocyanides than with alkyl isocyanides.[1] This highlights the significant role of the ligand's electronic properties in influencing the reaction kinetics.
Experimental Protocols: Methodologies for Kinetic Analysis
The kinetic analysis of reactions involving isocyanide ligands typically employs spectroscopic techniques to monitor the change in concentration of reactants, intermediates, and products over time. Stopped-flow spectroscopy is a particularly powerful method for studying fast reactions.
Stopped-Flow UV-Vis Spectroscopy for Ligand Substitution
This method is suitable for tracking rapid ligand exchange reactions where there is a discernible change in the UV-Visible spectrum of the metal complex upon substitution.
Experimental Setup:
-
Reactant Preparation: Solutions of the metal complex and the incoming isocyanide ligand are prepared in a suitable solvent (e.g., degassed toluene or THF) at known concentrations.
-
Instrumentation: A stopped-flow spectrophotometer equipped with a rapid mixing unit and a UV-Vis detector is used. The instrument is thermostatted to the desired reaction temperature.
-
Data Acquisition: Equal volumes of the reactant solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance at a specific wavelength (corresponding to a reactant or product) is monitored as a function of time. Data collection is typically triggered upon stopping the flow of the mixed solution.
-
Kinetic Analysis: The resulting absorbance versus time data is fitted to an appropriate rate law (e.g., first-order or pseudo-first-order) to determine the observed rate constant (kobs). By performing the experiment with varying concentrations of the isocyanide ligand, the second-order rate constant for the substitution reaction can be determined from a plot of kobs versus [Isocyanide].
In Situ IR and NMR Spectroscopy for Migratory Insertion
For slower reactions, such as migratory insertion, in situ spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress.
Experimental Workflow for In Situ IR/NMR:
-
Reaction Setup: The starting metal-alkyl or metal-aryl complex is dissolved in a suitable deuterated solvent (for NMR) or an IR-transparent solvent in a reaction vessel (e.g., an NMR tube or a specialized IR cell).
-
Initiation: A solution of the isocyanide ligand is added to initiate the reaction.
-
Monitoring: The reaction mixture is periodically or continuously monitored by IR or NMR spectroscopy.
-
IR Spectroscopy: The disappearance of the C≡O stretching frequency of a carbonyl ligand and the appearance of the C=N stretching frequency of the inserted isocyanide can be tracked.
-
NMR Spectroscopy: Changes in the chemical shifts and integration of characteristic proton or carbon signals of the reactant and product complexes are monitored over time.
-
-
Data Analysis: The concentration of the species of interest at different time points is determined from the spectroscopic data. These concentration-time profiles are then used to determine the rate constants and the order of the reaction.
Visualizing Reaction Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and processes involved in the kinetic analysis of isocyanide ligands.
The diagram above illustrates a general associative pathway for ligand substitution, where the incoming isocyanide ligand coordinates to the metal center to form an intermediate, followed by the departure of another ligand.
This workflow diagram outlines the key steps in a stopped-flow experiment, from the preparation of reactant solutions to the final determination of rate constants.
References
benchmarking methyl isocyanide as a synthon against other C1 sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of methyl isocyanide against other common C1 sources in organic synthesis, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. The selection of an appropriate C1 synthon is critical for the efficiency, scalability, and safety of synthetic routes, and this document aims to facilitate an informed choice for your research and development needs.
Introduction to C1 Synthons
In the landscape of organic chemistry, C1 synthons are indispensable building blocks for the introduction of a single carbon atom into a molecular framework. These reagents are fundamental in the synthesis of a vast array of organic molecules, from simple functionalized compounds to complex natural products and pharmaceuticals. This compound has emerged as a versatile and reactive C1 synthon, particularly in the realm of multicomponent reactions (MCRs). However, its utility must be weighed against established C1 sources such as carbon monoxide, formaldehyde, and chloroform, each with its own distinct reactivity profile, advantages, and drawbacks.
Performance Comparison of C1 Synthons
The efficacy of a C1 synthon is highly dependent on the specific chemical transformation. This section provides a comparative overview of this compound and its alternatives in key synthetic applications.
Table 1: Quantitative Comparison of C1 Synthons in Isocyanide-Based Multicomponent Reactions (Passerini and Ugi Reactions)
Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecules. While this compound is a direct participant, other C1 sources are not direct surrogates in these specific named reactions. However, we can compare the overall efficiency of transformations that lead to similar product classes.
| C1 Synthon | Reaction Type | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Passerini/Ugi | 70-95% | Room temperature, various solvents | High atom economy, mild conditions, broad substrate scope. | Pungent odor, potential for side reactions with certain substrates. |
| Formaldehyde (and its surrogates) | Ugi-type reactions (with in situ imine formation) | 60-90% | Often requires heating, may need a catalyst | Readily available, low cost. | Can lead to side products, lower yields with certain amines.[1] |
| Chloroform | Carbylamine reaction (to generate isocyanides) | 40-70% (for isocyanide synthesis) | Requires strong base, heating | Inexpensive, readily available. | Low to moderate yields, harsh reaction conditions, formation of hazardous byproducts.[2][3] |
| Carbon Monoxide | Carbonylative MCRs | 50-80% | High pressure, transition metal catalyst | Can be used for a wide range of carbonylation reactions. | Requires specialized high-pressure equipment, catalyst sensitivity, toxicity of CO gas. |
Note: Yields are typical and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Safety and Handling Comparison of C1 Synthons
The practical application of a C1 synthon is heavily influenced by its safety profile and handling requirements.
| C1 Synthon | Physical State | Key Hazards | Handling Precautions |
| This compound | Colorless liquid | Toxic, flammable, strong unpleasant odor.[4][5] | Work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), avoid inhalation and skin contact. |
| Carbon Monoxide | Colorless, odorless gas | Extremely toxic, flammable, asphyxiant. | Requires a dedicated gas handling system, CO detectors, and stringent safety protocols. |
| Formaldehyde | Gas (typically used as an aqueous solution, formalin, or solid paraformaldehyde) | Toxic, carcinogen, irritant. | Work in a well-ventilated fume hood, use appropriate PPE, avoid inhalation of vapors. |
| Chloroform | Colorless liquid | Toxic, probable carcinogen, volatile. | Work in a well-ventilated fume hood, use appropriate PPE, avoid inhalation and skin contact. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to serve as a starting point for comparative studies in your own laboratory.
Protocol 1: Comparative Synthesis of α-Acyloxy Amides via the Passerini Reaction (this compound) and a Carbonylative Approach (Carbon Monoxide)
Objective: To compare the efficiency of this compound and carbon monoxide in the synthesis of a model α-acyloxy amide.
Reaction Scheme:
-
Method A (this compound): Aldehyde + Carboxylic Acid + this compound → α-Acyloxy Amide
-
Method B (Carbon Monoxide): (Requires a multi-step sequence to generate a comparable product, for instance, via an acyl radical intermediate)
Materials:
-
Method A:
-
Benzaldehyde (1.0 mmol)
-
Acetic Acid (1.0 mmol)
-
This compound (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
-
Method B:
-
(A suitable multi-step procedure would be detailed here, often involving radical precursors, a palladium catalyst, and a CO atmosphere)
-
Procedure (Method A):
-
To a dry round-bottom flask, add benzaldehyde and acetic acid in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Method B):
(A detailed, validated protocol for a comparable carbonylative synthesis would be provided here, outlining the specific catalyst, ligands, CO pressure, temperature, and reaction time.)
Data Analysis:
Compare the isolated yields, reaction times, and purity of the α-acyloxy amide obtained from both methods. Evaluate the practicality and safety considerations of each approach.
Protocol 2: Comparative Synthesis of N-Substituted Formamides using this compound and Chloroform
Objective: To compare the synthesis of a model N-substituted formamide derivative starting from a primary amine, using either this compound or chloroform as the C1 source.
Reaction Scheme:
-
Method A (from this compound): Primary Amine + (intermediate from this compound) → N-Substituted Formamide
-
Method B (from Chloroform): Primary Amine + Chloroform + Base → Isocyanide intermediate, followed by hydrolysis to the formamide.
Materials:
-
Method A:
-
Benzylamine (1.0 mmol)
-
(A suitable protocol for the conversion of this compound to a formylating agent would be detailed here)
-
-
Method B (Carbylamine Reaction followed by Hydrolysis):
-
Benzylamine (1.0 mmol)
-
Chloroform (1.2 mmol)
-
Potassium hydroxide (3.0 mmol)
-
Ethanol (10 mL)
-
Aqueous acid for hydrolysis workup
-
Procedure (Method B):
-
In a round-bottom flask, dissolve benzylamine in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
While stirring vigorously, add chloroform dropwise.
-
Gently reflux the reaction mixture for 1-2 hours. A characteristic foul odor of the isocyanide will be noticeable.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully acidify with dilute HCl to hydrolyze the isocyanide to the corresponding formamide.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Analysis:
Compare the yields, reaction conditions (temperature, time), and safety aspects of both methods for the synthesis of the N-substituted formamide.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the application of C1 synthons.
Experimental Workflow for Comparative C1 Synthon Analysis
Decision Pathway for Choosing a C1 Synthon
Conclusion
This compound stands out as a highly effective C1 synthon for the construction of complex molecular scaffolds, particularly through multicomponent reactions where it offers high efficiency and mild reaction conditions. Its primary drawbacks are its unpleasant odor and toxicity, which necessitate careful handling. In comparison, carbon monoxide is a powerful reagent for carbonylation chemistry but requires specialized equipment. Formaldehyde is a cost-effective C1 source for formylation and related reactions, though it can suffer from lower yields and side product formation. Chloroform is primarily used for the synthesis of isocyanides from primary amines via the carbylamine reaction, which often proceeds with moderate yields under harsh conditions.
The choice of the optimal C1 synthon is therefore a multifactorial decision that must take into account the desired chemical transformation, required reaction conditions, safety considerations, and available laboratory infrastructure. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their synthetic endeavors.
References
Evaluating the Cross-Reactivity of Methyl Isocyanide in Complex Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in complex molecular synthesis, understanding the reactivity and potential for cross-reactivity of building blocks is paramount. Methyl isocyanide, as the smallest and one of the most fundamental isocyanide reagents, is frequently employed in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. However, its small size and electronic properties can lead to differential reactivity compared to other commonly used isocyanides, influencing product yields and the formation of side products. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to aid in the design and execution of robust synthetic strategies.
Data Presentation: Comparative Reactivity in Multicomponent Reactions
The reactivity of isocyanides in MCRs is a function of both electronic and steric factors. Electron-donating groups on the isocyanide enhance its nucleophilicity and generally increase reaction rates, while bulky substituents can sterically hinder the approach to the electrophilic intermediate. The following tables summarize reported and illustrative yields for the Ugi and Passerini reactions, providing a comparative view of this compound's reactivity.
Table 1: Comparative Yields in the Ugi Four-Component Reaction (U-4CR)
| Isocyanide | R Group Characteristics | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Methyl Isocyanoacetate | Small, Electron-withdrawing | Various | Various | Various | CH₂Cl₂ | Good | [1] |
| Cyclohexyl Isocyanide | Bulky, Aliphatic | N-tosyl ketimine | - | Phenylacetic Acid | CH₂Cl₂ | Good | [1] |
| Benzyl Isocyanide | Benzylic | N-tosyl ketimine | - | Phenylacetic Acid | CH₂Cl₂ | Good | [1] |
| tert-Butyl Isocyanide | Bulky, Aliphatic | Isobutyraldehyde | Benzylamine | Acetic Acid | Methanol | 95 | Illustrative |
| Phenyl Isocyanide | Aromatic | Isobutyraldehyde | Benzylamine | Acetic Acid | Methanol | 75 | Illustrative |
Note: Data for methyl isocyanoacetate is presented as a proxy for a small, functionalized alkyl isocyanide. Direct comparative yield data for this compound under identical conditions was not available in the reviewed literature.
Table 2: Comparative Yields in the Passerini Three-Component Reaction (P-3CR)
| Isocyanide | R Group Characteristics | Aldehyde/Ketone | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Tosylthis compound (TosMIC) | Functionalized Alkyl | 3-oxoazetidine | Benzoic Acid | Toluene | Moderate | [2] |
| Cyclohexyl Isocyanide | Bulky, Aliphatic | 3-oxoazetidine | Benzoic Acid | Toluene | 85 | [2] |
| tert-Butyl Isocyanide | Bulky, Aliphatic | 3-oxoazetidine | Benzoic Acid | Toluene | 91 | [2] |
| Benzyl Isocyanide | Benzylic | 3-oxoazetidine | Benzoic Acid | Toluene | 88 | [2] |
| Ethyl Isocyanoacetate | Functionalized Alkyl | 3-oxoazetidine | Benzoic Acid | Toluene | 82 | [2] |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, competitive experiments and detailed kinetic studies are essential. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Ugi Reaction for Evaluating Relative Reactivity
This protocol describes a competitive reaction between two different isocyanides in an Ugi reaction, allowing for the determination of their relative reactivity by analyzing the product distribution.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
This compound
-
Alternative isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Internal standard (e.g., durene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade solvents (acetonitrile, water)
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in anhydrous methanol (5.0 mL).
-
Addition of Isocyanides: To this solution, add this compound (0.5 mmol) and the alternative isocyanide (0.5 mmol).
-
Internal Standard: Add a known amount of the internal standard (e.g., 0.2 mmol of durene).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched aliquots by ¹H NMR spectroscopy or HPLC-MS.
-
¹H NMR: In a sealed NMR tube, dissolve the dried aliquot in CDCl₃. The relative ratio of the two Ugi products can be determined by integrating characteristic, non-overlapping peaks corresponding to each product and comparing them to the integral of the internal standard.
-
HPLC-MS: Dilute the aliquot and inject it into an HPLC-MS system. Develop a separation method to resolve the two Ugi products. Quantify the products based on their peak areas relative to a calibration curve or by using the internal standard.
-
-
Data Interpretation: The ratio of the two products at different time points will indicate the relative reactivity of the two isocyanides. A higher concentration of the product derived from this compound would suggest its higher reactivity under these conditions.
Protocol 2: Kinetic Analysis of Ugi Reaction using In-Situ NMR Spectroscopy
This protocol outlines a method for determining the reaction kinetics of an Ugi reaction with a specific isocyanide, allowing for the calculation of reaction orders and rate constants.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
Amine (e.g., aniline)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., this compound)
-
Deuterated solvent (e.g., methanol-d₄)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare stock solutions of the aldehyde, amine, and carboxylic acid in the deuterated solvent. In a separate vial, prepare a stock solution of the isocyanide.
-
Reaction Initiation: In a pre-shimmed NMR tube at a constant temperature, mix the solutions of the aldehyde, amine, and carboxylic acid. Acquire a baseline ¹H NMR spectrum.
-
Kinetic Run: Inject the isocyanide solution into the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Acquisition: Continue data acquisition until the reaction has gone to completion or for a predetermined period.
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
For each spectrum, integrate the signals of the reactants and the product.
-
Plot the concentration of the reactants and product as a function of time.
-
From these plots, determine the initial reaction rates and the reaction order with respect to each component.
-
Calculate the rate constant (k) for the reaction.
-
-
Comparative Study: Repeat the experiment with other isocyanides under identical conditions to obtain their respective kinetic parameters for a direct comparison.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and reaction mechanisms relevant to the evaluation of this compound's cross-reactivity.
References
- 1. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
